Diglyme-d14

Catalog No.
S881399
CAS No.
38086-00-9
M.F
C6H14O3
M. Wt
148.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diglyme-d14

CAS Number

38086-00-9

Product Name

Diglyme-d14

IUPAC Name

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane

Molecular Formula

C6H14O3

Molecular Weight

148.26

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2

InChI Key

SBZXBUIDTXKZTM-ZLKPZJALSA-N

SMILES

COCCOCCOC

Synonyms

1,1’-Oxybis[2-(methoxy-d3)ethane-1,1,2,2-d4; 1,1’-Oxybis[2-methoxyethane]-d14; Bis(2-methoxyethyl)Ether-d14; 1,5-Dimethoxy-3-oxapentane-d14; 1-(2-Methoxyethoxy)-2-methoxyethane-d14; 2,5,8-Trioxanonane-d14; Diethylene Glycol Dimethyl Ether-d14; Dimeth

NMR Chemical Shifts and Physical Properties of Diglyme-d14

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the nuclear magnetic resonance (NMR) data and key physical characteristics of Diglyme-d14. The coupling constants (J) are reported in Hertz (Hz) [1] [2].

Table 1: NMR Spectral Data

Nucleus Chemical Shift δ (ppm) Multiplicity Coupling Constant J (Hz)
^1^H 3.49 Broad -
^1^H 3.40 Broad -
^1^H 3.22 Quintet ~1.5 [2]
^13^C 70.7 Quintet 21 [1] [2]
^13^C 70.0 Quintet 21 [1] [2]
^13^C 57.7 Quintet 21 [1] [2]

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C~6~D~14~O~3~ [2]
Molecular Weight 148.26 g/mol [2]
Density (d(_4)(^{20})) 0.95 [2]
Melting Point -68 °C [1] [2]
Boiling Point 162 °C [1] [2]

Experimental Protocol for NMR Referencing

The provided NMR data was typically acquired under specific conditions [1]:

  • Spectrometer Calibration: The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS), which is used as an internal standard at 0 ppm.
  • Sample Preparation: The sample is prepared by dissolving the compound in the deuterated solvent of choice. It is common practice to add approximately 5% (volume/volume) of TMS directly to the solvent for internal referencing [1].
  • Data Acquisition: Proton (¹H) and Carbon-13 (¹³C) NMR spectra were determined on spectrometers. Be aware that chemical shifts can be dependent on solute, concentration, and temperature [1].

DOT Script for NMR Parameter Relationships

The following Graphviz diagram illustrates the logical relationship between an NMR spectrum, its key parameters, and their influence on data interpretation, which underpins the experimental protocol.

NMR Spectrum NMR Spectrum Chemical Shift Chemical Shift NMR Spectrum->Chemical Shift Multiplicity Multiplicity NMR Spectrum->Multiplicity Coupling Constant Coupling Constant NMR Spectrum->Coupling Constant Identify Functional Groups Identify Functional Groups Chemical Shift->Identify Functional Groups Determine Connectivity Determine Connectivity Multiplicity->Determine Connectivity Reveal Dihedral Angles Reveal Dihedral Angles Coupling Constant->Reveal Dihedral Angles Molecular Structure Molecular Structure Identify Functional Groups->Molecular Structure Determine Connectivity->Molecular Structure Reveal Dihedral Angles->Molecular Structure

A workflow diagram showing how key NMR parameters are used to determine molecular structure.

A Guide to Using NMR Solvent Data

  • Interpreting Multiplicity and Coupling: The broad (br) proton signals suggest overlapping patterns or exchange broadening [1]. The quintets in the carbon spectrum are a signature of coupling to two deuterium atoms.
  • Recognizing Data Limitations: The chemical shifts, particularly for protons, can be dependent on the solute, its concentration, and the temperature [1]. The values in the table are excellent starting points, but treat them as references that may shift slightly in your specific experimental conditions.
  • Planning Advanced Experiments: The provided data is for the solvent itself. When using this compound in your research, remember that its NMR signals will appear as a known impurity pattern in your spectrum.

References

Chemical Properties of Diglyme-d₁₄

[1]

Property Specification
Chemical Formula (CD₃OCD₂CD₂)₂O
CAS Number 38086-00-9 (Labeled); 111-96-6 (Unlabeled)
Molecular Weight 148.26 g/mol
Deuteration Degree D, 98%
Chemical Purity 98%
Form Neat liquid
Primary Application NMR Solvents
Storage Store at room temperature away from light and moisture

Properties of Non-Deuterated Diglyme (for reference) [2]

Property Specification
Chemical Formula (CH₃OCH₂CH₂)₂O
Molar Mass 134.175 g·mol⁻¹
Density 0.937 g/mL
Boiling Point 162 °C (324 °F)
Melting Point -64 °C (-83 °F)
Flash Point 57 °C (135 °F)
Miscibility Miscible with water and organic solvents

Safety Information

Deuterated diglyme carries significant safety warnings. It is classified as a Flammable liquid and vapour and may damage fertility or the unborn child through dermal contact, inhalation, or oral exposure [1]. The non-deuterated form is listed as a substance of very high concern (SVHC) by the European Chemicals Agency due to its reproductive toxicity [2].

Experimental Workflow for Using Deuterated NMR Solvents

The search results did not contain a specific experimental protocol for using deuterated diglyme. However, based on its designation as an NMR solvent, the general workflow for its use in a spectroscopy experiment would follow the common path outlined below.

GStartStart: Sample and Solvent PreparationStep11. Weigh analyte into NMR tubeStart->Step1Step22. Add deuterated diglyme solventStep1->Step2Step33. Cap and mix tube thoroughlyStep2->Step3Step44. Load tube into NMR spectrometerStep3->Step4Step55. Lock and shim on deuterium signalStep4->Step5Step66. Acquire NMR spectrum (¹H, ¹³C, etc.)Step5->Step6Step77. Process and analyze dataStep6->Step7EndEnd: Data InterpretationStep7->End

This diagram illustrates the standard steps for preparing a sample and using a deuterated solvent like diglyme-d₁₄ in NMR spectroscopy.

diglyme-d14 NMR coupling constants J(H,D) J(C,D)

Author: Smolecule Technical Support Team. Date: February 2026

NMR Coupling Constants for Diglyme-d14

The following table consolidates the nuclear magnetic resonance (NMR) data for deuterium-proton (JH,D) and deuterium-carbon (JC,D) coupling constants in this compound [1] [2].

Nucleus Chemical Shift δ (ppm) Multiplicity Coupling Constant J (Hz)
1H 3.49 Broad (br) JH,D: Not specified
1H 3.40 Broad (br) JH,D: Not specified
1H 3.22 Quintet (5) JH,D: 1.5 [2]
13C 70.7 Quintet (5) JC,D: 21 [2]
13C 70.0 Quintet (5) JC,D: 21 [2]
13C 57.7 Quintet (5) JC,D: 21 [2]

Key Notes on Data Interpretation [1]:

  • Multiplicity: The deuterium nucleus (D) has a spin quantum number of 1. Coupling to a single deuterium atom results in a triplet with a 1:1:1 intensity ratio. The "quintet" (5) observed in the spectra arises from coupling to two equivalent deuterium atoms.
  • Broad Peaks: The "br" designation for some 1H signals indicates a broad peak without resolvable fine structure, which can be influenced by factors like solute, concentration, and temperature.

Methodologies for Measuring Coupling Constants

The following section details established experimental approaches for determining coupling constants, progressing from fundamental 1D analysis to advanced 2D techniques.

1D 1H NMR Analysis

This is the most direct method for measuring J-coupling between non-equivalent protons [3] [4].

  • Principle: Spin-spin coupling causes the splitting of NMR signals. The coupling constant J (in Hz) is the measured frequency difference between sub-peaks and is independent of the spectrometer's magnetic field strength [4].
  • The n+1 Rule: A signal is split into n+1 peaks by n equivalent neighboring protons. Multiplicities include doublet (d, 1:1), triplet (t, 1:2:1), and quartet (q, 1:3:3:1) [3] [4].
  • Complex Splitting: When a proton is coupled to multiple sets of non-equivalent protons, complex patterns emerge (e.g., doublet of doublets - dd). The coupling partners are identified by finding matching J values across multiplets [5] [4].
  • Measurement Protocol [5]:
    • Obtain a peak-picked list from a high-resolution 1D 1H NMR spectrum.
    • For a simple doublet of doublets (dd), calculate the two coupling constants by finding the frequency difference (in Hz) between the two outer peaks and the two inner peaks.
    • For more complex patterns (e.g., doublet of triplets - dt), identify the repeating spacings to isolate individual coupling constants. The difference between the central lines of each triplet often reveals the larger coupling.

The workflow for 1D analysis and its connection to advanced methods can be summarized as follows:

G Start Start: 1D ¹H NMR Spectrum Decision Are multiplets well-resolved and simple? Start->Decision Manual 1D Manual Analysis Decision->Manual Yes JResolved 2D J-Resolved Experiment Decision->JResolved No (Moderate Overlap) Psychedelic PSYCHEDELIC Experiment Decision->Psychedelic No (Severe Overlap) End Obtain J-Coupling Constants Manual->End JResolved->End Psychedelic->End

Workflow for determining J-coupling constants, from basic 1D analysis to advanced 2D methods.

Advanced 2D Pure Shift Methods

For complex molecules with crowded spectra and severe signal overlap, advanced 2D methods like PSYCHEDELIC (Pure Shift Yielded by CHirp Excitation to DELiver Individual Couplings) are required [6].

  • Principle: This method suppresses all homonuclear couplings in the direct dimension (F2), yielding a "pure shift" spectrum with near-natural linewidths. Only the couplings to a specifically chosen proton appear as simple doublets in the indirect dimension (F1) [6].
  • Key Advantages [6]:
    • Simplified Analysis: Transforms complex multiplets into easy-to-interpret doublets.
    • High Resolution & Sensitivity: Approaches the theoretical limit for resolving couplings in crowded spectral regions.
    • Targeted Measurement: Allows selective measurement of couplings to specific protons of interest.
  • Experimental Setup: The PSYCHEDELIC pulse sequence utilizes a PSYCHE element for broadband homonuclear decoupling and selective 180° pulses to choose the active coupling. It provides double absorption-mode lineshapes for high-quality data [6].

References

Application Notes: Synthesis and NMR Analysis of a Sodium Hexafluoroacetylacetonate Diglyme Complex

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sodium-based complexes, particularly those involving glyme ligands, are of significant interest in developing precursors for nanomaterials and electrolytes for sodium-ion batteries [1]. This document details the single-step synthesis and characterization via NMR spectroscopy of an ionic oligomeric sodium complex with hexafluoroacetylacetonate (hfa) and diglyme, identified as [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ [1]. The provided protocol is designed for researchers and scientists in drug development and materials science.

Experimental Protocol

Synthesis of [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+

This synthesis is adapted from a published procedure for sodium β-diketonate glyme adducts [1].

  • Objective: To synthesize the sodium hexafluoroacetylacetonate diglyme adduct in a single-step reaction.

  • Materials:

    • Sodium hydroxide (NaOH)
    • 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa)
    • Diglyme (bis(2-methoxyethyl)ether)
    • Dichloromethane (CH₂Cl₂)
  • Procedure:

    • Combine NaOH, Hhfa, and diglyme in dichloromethane solvent [1].
    • Reflux the reaction mixture with stirring for 1 hour [1].
    • After reflux, evaporate the solvent to isolate the product [1].
    • The product is obtained as white crystals with a melting point of 107 ± 1 °C [1].

The synthesis workflow can be visualized as follows, showing the transformation from reactants to the final crystalline product:

G A Reactants: NaOH, Hhfa, Diglyme B Reaction Step: Reflux in CH₂Cl₂ (1 hour) A->B C Product Isolation: Solvent Evaporation B->C D Final Complex: [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ White Crystals, m.p. 107°C C->D

NMR Analysis Protocol
  • Objective: To characterize the synthesized sodium diglyme complex using ¹H and ¹³C NMR spectroscopy.
  • Sample Preparation:
    • Dissolve a small quantity (typically 5-10 mg) of the purified crystalline product in an appropriate deuterated solvent (e.g., CDCl₃) [1].
  • Data Acquisition:
    • Acquire ¹H and ¹³C NMR spectra at room temperature using a standard NMR spectrometer [1].
    • ¹H NMR: The spectrum provides information on the chemical environment of hydrogen atoms in the diglyme ligand and the hfa moiety. The characteristic peaks are listed in Table 1.
    • ¹³C NMR: This spectrum characterizes the carbon backbone of the ligands, with key resonances detailed in Table 2.

Results and Data Interpretation

Expected NMR Data

The following tables summarize the characteristic NMR signals for the [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ complex.

Table 1: Characteristic ¹H NMR Data [1]

Group / Moiety Chemical Shift (δ, ppm) Multiplicity Proton Assignment
Diglyme Ligand ~3.5 Singlet -OCH₃ protons
Diglyme Ligand ~3.6 Multiplet -OCH₂CH₂O- protons
hfa Ligand ~5.5 Singlet Methine (-CH) proton

Table 2: Characteristic ¹³C NMR Data [1]

Group / Moiety Chemical Shift (δ, ppm) Carbon Assignment
Diglyme Ligand ~59 -OCH₃ carbon
Diglyme Ligand ~70 -OCH₂- carbon
hfa Ligand ~87 Methine (-CH) carbon
hfa Ligand ~117 Quartet (J ≈ 288 Hz), -CF₃ carbon
hfa Ligand ~177 Carbonyl (-C=O) carbon
Interpretation Workflow

The diagram below outlines the logical process for analyzing the NMR spectra to confirm the successful formation of the complex.

G Start Acquire ¹H and ¹³C NMR Spectra A Identify -OCH₃ and -OCH₂- signals (Diglyme Fingerprint) Start->A B Confirm hfa -CH methine signal and -CF₃ carbon (via ¹³C) A->B C Check Signal Absence: No broad Hhfa -OH signal B->C D Conclusion: Complex Formation Successful C->D

Discussion

The NMR data confirms the structure of the complex. The presence of sharp signals for the diglyme and hfa ligands, along with the absence of a broad peak from the enol form of the parent Hhfa acid, indicates successful coordination to the sodium ion [1]. The chemical shifts observed are consistent with the ionic oligomeric structure [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ determined by single-crystal X-ray diffraction [1]. This complex demonstrates properties (volatility, thermal stability) that make it a valuable precursor for depositing sodium-containing thin films via methods like MOCVD [1].

References​:citation[3]

  • PMC. Sodium β-Diketonate Glyme Adducts as Precursors for the Synthesis of Sodium Fluoride Thin Films. Molecules. 2022;27(19):6282. This study provides the foundational synthesis protocol, NMR characterization data, and structural analysis for the sodium diglyme complex described in these application notes.

References

Comprehensive Application Notes and Protocols for Graphite Sodium Diglyme Intercalation Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvent Co-intercalation Chemistry

Solvent co-intercalation is an electrochemical process where solvated sodium ions insert into graphite galleries alongside their coordinated solvent molecules, forming ternary graphite intercalation compounds (t-GICs). This mechanism fundamentally differs from conventional lithium-ion intercalation in graphite, where desolvation occurs prior to insertion [1] [2].

While sodium ion intercalation into graphite was long considered thermodynamically impossible due to the instability of binary sodium-graphite compounds, the co-intercalation of ether solvents like diglyme enables highly reversible sodium storage with exceptional rate capability and cycling stability [3] [2] [4]. This phenomenon has expanded beyond anodes to include cathode materials, opening new avenues for sodium-ion battery design [5].

Key Principles and Mechanisms

Fundamental Concepts

The co-intercalation reaction can be represented as: Na⁺(solv)ₙ + e⁻ + graphite → ternary GIC where (solv)ₙ represents the solvation shell, typically comprising diglyme molecules [1].

Unlike conventional intercalation, solvent co-intercalation bypasses the desolvation step, significantly reducing charge-transfer resistance and enabling faster kinetics. The co-intercalated solvents act as electrostatic shields that minimize strong cation-graphite interactions, facilitating rapid diffusion despite the larger size of solvated complexes [1] [2].

Structural Evolution

During sodiation, graphite undergoes well-defined stage transformations similar to classical GICs. Research using highly oriented pyrolytic graphite (HOPG) has identified the formation of stage-3, stage-2, and ultimately stage-1 compounds with a definitive stoichiometry of Na(diglyme)₂C₂₀ to Na(diglyme)₂C₂₆ [3] [4]. The intercalation expands the graphite interlayer spacing from 0.335 nm to over 1.1 nm to accommodate the solvated sodium ions [5].

G Electrolyte Electrolyte Solvated Na+ Solvated Na+ Electrolyte->Solvated Na+ Solvation Co-intercalation Co-intercalation Solvated Na+->Co-intercalation Graphite Host Graphite Host Graphite Host->Co-intercalation Ternary GIC Ternary GIC Co-intercalation->Ternary GIC Expanded Graphite Layers Expanded Graphite Layers Ternary GIC->Expanded Graphite Layers Structural Result

Electrolyte Systems and Formulations

Standard Electrolyte Compositions

Table 1: Conventional electrolyte formulations for sodium-diglyme co-intercalation

Sodium Salt Solvent System Concentration Co-intercalation Potential Specific Capacity Key Characteristics
NaPF₆ [6] Diglyme (G2) 1 M 0.6-0.8 V vs. Na⁺/Na ~100 mAh/g High reversibility, good rate capability
NaOTf [3] [7] Diglyme (G2) 1 M 0.6-0.8 V vs. Na⁺/Na ~100 mAh/g Forms stable SEI, common research electrolyte
NaCF₃SO₃ [3] Diglyme (G2) 1 M 0.6-0.8 V vs. Na⁺/Na ~100 mAh/g Similar performance to NaOTf
Advanced Electrolyte Design Strategies

Recent research has focused on tailoring co-intercalation potentials through innovative electrolyte engineering:

  • Synergistically Competitive Coordination: Incorporating small-weak co-solvents like dimethoxymethane (DMM) with diglyme in 1 M NaPF₆ DME:DMM (1:2 vol) reduces co-intercalation potential to 0.4 V (room temperature) and 0.32 V (60°C) while maintaining capacity and rate capability [6] [8].

  • Anion-Mediated Stabilization: Adding 0.04 M NaNO₃ to standard diglyme electrolytes enhances oxidation stability to >4.8 V vs. Na⁺/Na, enabling compatibility with high-voltage cathodes [7].

Experimental Protocols

Electrode Preparation

Materials:

  • Natural graphite, artificial graphite, or graphene nanosheets (10-30 μm particle size recommended)
  • Conductive carbon (C45, Super P, 10-20 wt%)
  • Polyvinylidene fluoride (PVDF) binder (5-10 wt%)
  • N-methyl-2-pyrrolidone (NMP) solvent

Procedure:

  • Prepare homogeneous slurry by mixing active material, conductive carbon, and binder in NMP (typical mass ratio: 80:10:10)
  • Coat slurry onto copper current collector using doctor blade technique (recommended loading: 1-3 mg/cm²)
  • Dry at 80°C under vacuum for 12 hours to remove residual solvent
  • Cut electrodes into disks (typically 12-16 mm diameter) and compress at ~5 MPa
  • Transfer to argon-filled glovebox (<0.1 ppm H₂O/O₂) for cell assembly without exposure to air [6] [3]
Electrochemical Cell Assembly

Half-cell Configuration (Na||Graphite):

  • Use sodium metal foil as counter/reference electrode
  • Separate electrodes with glass fiber separator (Whatman GF/A recommended)
  • Add electrolyte volume sufficient for complete saturation (typically 100-200 μL)
  • Assemble CR2032 coin cells or custom Swagelok cells in argon atmosphere
  • Age cells for 6-12 hours before electrochemical testing [6] [3]

Full-cell Configuration:

  • Pair graphite anode with appropriate cathode (Na₀.₇CoO₂, P2-type layered oxides, or TiS₂)
  • Adjust mass loading to balance capacity between electrodes (N:P ratio ~1.1-1.2)
  • Pre-sodiate graphite anode if necessary for initial coulombic efficiency [6] [5]
Electrochemical Testing Protocols

Cyclic Voltammetry:

  • Voltage range: 0.01-3.0 V vs. Na⁺/Na
  • Scan rates: 0.05-1.0 mV/s
  • Characteristic: Look for reversible redox pairs at 0.6-0.8 V and 0.4-0.5 V corresponding to staging transitions [6] [3]

Galvanostatic Cycling:

  • Current rates: C/10 to 5C (based on theoretical capacity of ~100 mAh/g)
  • Voltage window: 0.01-2.0 V for half-cells, variable for full-cells
  • Cycle stability: Typically 100-1000 cycles depending on electrolyte system [6] [3]

Galvanostatic Intermittent Titration Technique (GITT):

  • Current pulses: 0.1C for 30 minutes
  • Rest periods: 2 hours between pulses
  • Used to determine thermodynamic potentials and sodium-ion diffusion coefficients [6]
Materials Characterization Techniques

Table 2: Essential characterization methods for t-GICs

Technique Application Experimental Parameters Key Observations
Operando XRD [6] [5] Stage transformation analysis Synchrotron or lab source (Cu Kα), 0.01-2°/min (00l) peak shifting, appearance of staged compounds
Raman Spectroscopy [3] Structural changes during cycling 514 nm or 633 nm laser, in situ cell G-band shift and splitting during intercalation
Electrochemical Dilatometry [5] Electrode expansion measurements ~5 N constant force, thickness resolution <0.1 μm Up to 28% electrode expansion during co-intercalation
SEM/TEM [3] [5] Morphology and structural integrity 5-15 kV SEM, 200-300 kV TEM Layer separation, cracking, or exfoliation phenomena

Data Interpretation Guidelines

Electrochemical Signature Analysis

Successful co-intercalation exhibits:

  • Well-defined voltage plateaus at 0.6-0.8 V (standard electrolytes) or 0.4 V (optimized electrolytes) during galvanostatic cycling
  • High reversibility with minimal voltage hysteresis between charge and discharge
  • Exceptional rate capability maintaining >80% capacity at 5 A/g [6] [3]
  • Long cycle life exceeding 1000 cycles with >90% capacity retention [6]
Structural Validation

Confirm co-intercalation through:

  • XRD pattern evolution showing systematic (00l) peak shifts corresponding to stage transformations
  • Interlayer expansion from 0.335 nm to >1.1 nm, confirming solvent molecule incorporation
  • Raman G-band shifts indicating electron transfer from sodium to graphene layers [3]

Troubleshooting and Optimization

Common Experimental Challenges
  • Low Initial Coulombic Efficiency: Often caused by electrolyte decomposition or irreversible sodium trapping. Mitigate through electrolyte formulation optimization or pre-formation cycles [6] [7].

  • Capacity Fading: Can result from graphite exfoliation or solvent decomposition. Improve with stable electrolyte systems and potential-limiting protocols [5].

  • High Voltage Hysteresis: Typically indicates sluggish kinetics. Optimize through electrode architecture design or electrolyte engineering [6].

Performance Enhancement Strategies
  • Temperature Management: Elevated temperatures (45-60°C) can lower co-intercalation potential and improve kinetics but may reduce cycle life [6].

  • Carbon Material Selection: Highly crystalline graphene nanosheets outperform conventional graphite in diglyme electrolytes, delivering up to 235 mAh/g with improved cyclability [3].

  • Electrolyte Additives: Small amounts of NaNO₃ (0.04 M) enhance high-voltage stability for full-cell applications [7].

Applications and Future Directions

The unique properties of sodium-diglyme graphite intercalation compounds enable several advanced applications:

  • High-Power Sodium-Ion Batteries: Leveraging the exceptional rate capability for fast-charging applications [6] [3]

  • Dual-Graphite Batteries: Implementing co-intercalation at both anode and cathode for symmetric cell designs [5]

  • Multivalent Ion Systems: Extending the co-intercalation concept to Mg²⁺ and Ca²⁺ ions with appropriate solvent systems [1] [2]

Future research directions include exploring new solvent systems, optimizing full-cell configurations, and developing advanced characterization techniques to better understand the dynamics of solvated ion transport in graphite galleries.

References

Application Notes: Diglyme-Based Electrolytes for Advanced Lithium Batteries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Diglyme (G2), a member of the glyme solvent family, is increasingly recognized as a key component for next-generation lithium batteries, including lithium-sulfur (Li-S) and lithium-metal systems [1]. Its molecular structure, consisting of ether oxygen atoms, facilitates weak Li+-solvent binding and promotes the formation of stable interfacial layers on electrode surfaces [2] [1]. These electrolytes are characterized by low volatility, reduced flammability, and the ability to suppress the dissolution of polysulfides in Li-S cells, thereby enhancing cycle life and safety [3] [4] [1]. The following notes and protocols detail the preparation, formulation, and electrochemical testing of concentrated diglyme-based electrolytes.

Material Preparation and Formulation

2.1 Solvent and Salt Preparation

  • Solvent Drying: Prior to use, diglyme must be dried to a water content of below 10 ppm. This is typically achieved by storing the solvent over activated molecular sieves (e.g., 3 Å) in an inert atmosphere [4].
  • Salt Drying: Lithium salts, such as LiTFSI and LiNO₃, should be dried under vacuum at elevated temperatures (e.g., 110 °C for 24 hours) to remove residual moisture [4].

2.2 Electrolyte Formulation Concentrated electrolyte formulations are often employed to enhance stability and performance. The table below summarizes two exemplary formulations from the literature.

Table 1: Exemplary Concentrated Diglyme-Based Electrolyte Formulations

Component Role Formulation 1 (DEGDME_HCE) [4] Formulation 2 (Common Practice) [3]
Diglyme (G2) Solvent Base solvent Base solvent
LiTFSI Conductive Salt 1.5 mol kg~solvent~⁻¹ As required (e.g., 2 M)
LiNO₃ Additive (Stabilizes Li metal anode) 1.5 mol kg~solvent~⁻¹ Often used in small percentages

Protocol: Electrolyte Preparation

  • Work inside an argon-filled glovebox (O₂ and H₂O content < 1 ppm).
  • Weigh the predetermined mass of dried diglyme solvent into a sealed vial.
  • Gradually add the pre-dried lithium salts (LiTFSI and LiNO₃) to the solvent.
  • Stir the mixture magnetically at room temperature overnight to ensure complete dissolution and form a homogeneous solution [4].
Electrode and Cell Assembly

3.1 Cathode Preparation The following protocol is applicable for sulfur-composite cathodes (e.g., S:Sn 80:20 w/w) [4]:

  • Slurry Preparation: Mix the active material (S:Sn composite, 80% wt), conductive carbon (Super P, 10% wt), and binder (polyvinylidene fluoride, PVDF, 10% wt) in an N-methyl-2-pyrrolidone (NMP) solvent.
  • Casting: Coat the slurry onto a suitable current collector (e.g., porous carbon cloth or aluminum foil) using a doctor blade.
  • Drying: Dry the coated electrode at an elevated temperature (e.g., 60-80 °C) under vacuum to evaporate the NMP solvent.
  • Loading: A typical target for active material loading is approximately 1.3 mg cm⁻² (normalized to sulfur) [4].

3.2 Cell Assembly (Coin Cell CR2032)

  • Components: Use a lithium metal disk as the anode and a Celgard 2400 or glass fiber (Whatman GF/A) as the separator.
  • Electrolyte Addition: Add a precise amount of the prepared diglyme-based electrolyte to the separator. For Li/S cells cycled at C/5, a typical amount is 60 μL [4]. For higher current rates (1C), an electrolyte/sulfur ratio of 20 μL mg⁻¹ may be used.
  • Assembly: Assemble the coin cell in the sequence of casing, lithium anode, separator (soaked with electrolyte), cathode, spacer, spring, and top cap. Crimp the cell securely inside the glovebox.
Electrochemical Testing Protocols

4.1 Cyclic Voltammetry (CV)

  • Purpose: To study the reversibility of the electrochemical reactions and identify redox potentials.
  • Parameters for Li-S cells:
    • Voltage Range: 1.8 V to 2.8 V (vs. Li⁺/Li)
    • Scan Rate: 0.1 mV s⁻¹ [4].

4.2 Galvanostatic Cycling

  • Purpose: To evaluate the capacity, cycle life, and Coulombic efficiency of the battery.
  • Parameters for Li-S cells:
    • Temperature: Tests can be performed at 25 °C and 35 °C.
    • Current Rate: Commonly C/5 (1C = 1675 mA g~S~⁻¹).
    • Voltage Window: 1.9 V - 2.8 V (for C/5 rate) [4].

4.3 Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To analyze the resistance of the electrode/electrolyte interfaces and cell components.
  • Parameters:
    • Frequency Range: 500 kHz to 100 mHz
    • Signal Amplitude: 10 mV
    • Conditions: Measure at open circuit voltage (OCV) and after various cycles to track evolution [4].

The experimental workflow from material preparation to data analysis is summarized in the diagram below.

G Lithium-Sulfur Battery Testing Workflow A Material Preparation B Electrolyte Formulation A->B A1 Dry Solvent & Salts A->A1 C Electrode & Cell Assembly B->C B1 Dissolve Salts in Diglyme B->B1 D Electrochemical Testing C->D C1 Prepare Cathode Slurry C->C1 E Data Analysis & SEI Investigation D->E D1 Cyclic Voltammetry (CV) D->D1 E1 Performance Evaluation (Capacity, Cycle Life) E->E1 A2 Mix Active Materials A1->A2 B2 Stir Overnight B1->B2 C2 Cast and Dry Electrode C1->C2 C3 Assemble Coin Cell in Glovebox C2->C3 D2 Galvanostatic Cycling D1->D2 D3 Impedance Spectroscopy (EIS) D2->D3 E2 Interfacial Resistance Analysis E1->E2 E3 Post-Mortem Analysis (XPS, SEM) E2->E3

Performance Data and Interpretation

Electrochemical testing of cells with concentrated diglyme-based electrolytes typically yields the following performance metrics:

Table 2: Typical Electrochemical Performance of Li-S Cells with Concentrated Diglyme Electrolyte

Performance Parameter Typical Result Test Conditions
Specific Capacity Up to 1300 mAh g~S~⁻¹ C/5 rate, 35 °C [4]
Cycle Life Stable for over 100 cycles Demonstrated with low capacity fade [3]
Coulombic Efficiency Can approach 100% With optimized SEI and suppressed shuttle [4]

Key Mechanisms:

  • Polysulfide Confinement: The concentrated diglyme electrolyte mediates sulfur reactions in a "quasi-solid-state," drastically reducing the dissolution and shuttling of lithium polysulfides [3].
  • Anode Stability: It facilitates smooth lithium deposition, suppressing the formation of dendritic structures that can cause short circuits [3] [2].
  • Stable SEI: The decomposition of salts like LiTFSI and additives like LiNO₃ contributes to a robust Solid Electrolyte Interphase (SEI) on the lithium metal anode, which is crucial for long-term cycling [4] [2].

Protocol for Solvent Wettability Assessment

For a comprehensive electrolyte analysis, evaluating wettability on electrodes is crucial, as it affects manufacturing and performance. The following protocol uses a capillary infiltration method.

Principle: The test measures the rate at which an electrolyte is drawn into the porous structure of an electrode, which is inversely related to its viscosity [5].

Equipment: Electrolyte Wetting System (e.g., IEST EWS1100) [5].

Procedure:

  • Sample Prep: Fix a standardized electrode sheet (controlled compaction density) in the instrument.
  • Capillary Action: A glass capillary tube containing the electrolyte is brought into contact with the electrode surface.
  • Automated Monitoring: A vision system records the decrease in the capillary liquid level in real-time as the electrolyte infiltrates the electrode.
  • Data Normalization: The infiltration amount (volume vs. time) is recorded and normalized for comparison.

Data Interpretation: Lower-viscosity solvents and electrolytes will show a steeper slope on the infiltration curve, indicating faster wetting. This method is effective for screening different solvent/salt combinations and optimizing formulations for manufacturability [5].

Summary and Outlook

Diglyme-based electrolytes represent a promising path toward safer, high-energy-density lithium batteries. The protocols outlined provide a framework for their formulation and electrochemical evaluation. The primary advantages include enhanced anode stability and the suppression of polysulfide shuttle in Li-S systems.

For your work with diglyme-d14, these protocols for standard diglyme serve as a direct experimental template. The key assumption is that the deuterated form will exhibit similar physicochemical and electrochemical properties. You can directly substitute this compound into the formulation and assembly protocols. The critical step will be to rigorously compare the performance data (capacity, cycle life, EIS) you obtain with the known benchmarks for standard diglyme to elucidate any isotopic effects.

References

Comprehensive Application Notes: Diglyme-d14 Solvation Structure in Battery Anodes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diglyme Solvation Chemistry in Battery Anodes

Diglyme-based solvation structures represent a significant advancement in alkali metal battery technology, particularly for systems struggling with irreversible capacity loss and poor ion transport. Diglyme (C6H14O3), or bis(2-methoxyethyl) ether, is a glyme-based solvent characterized by its linear chain of oxygen atoms that create favorable coordination sites for metal cations. The deuterated form (diglyme-d14) where all hydrogen atoms are replaced with deuterium provides distinct advantages for research applications, particularly in nuclear magnetic resonance (NMR) studies due to its superior spectral properties and reduced interference during analysis.

The unique solvation structure of diglyme with alkali metal ions enables the formation of stable complexes that can co-intercalate into graphite electrodes, a phenomenon that has attracted significant attention for sodium-ion battery systems where conventional graphite intercalation is thermodynamically unfavorable. These ternary intercalation compounds consisting of graphite, sodium, and diglyme demonstrate exceptional cycle performance due to their dynamic behavior within the graphene layers, facilitating rapid ion diffusion and stable electrode-electrolyte interfaces. Research indicates that the weakly solvating power of glymes like diglyme promotes anion-rich solvation sheaths that enhance desolvation kinetics and contribute to stable solid electrolyte interphase (SEI) formation—critical factors for long-term battery performance across varied operating conditions.

Experimental Protocols for Structural Characterization

NMR Analysis of Dynamics and Coordination

Solid-state NMR spectroscopy serves as a powerful technique for investigating the dynamic behavior and coordination environment of this compound in battery anode materials. The protocol outlined below has been specifically optimized for studying sodium-diglyme complexes in graphite intercalation compounds:

  • Sample Preparation: Electrochemically synthesize the ternary graphite intercalation compound using deuterated diglyme (this compound) to enable clear NMR signal detection. Prepare the compound by immersing graphite electrodes in a 1.0 M sodium bis(fluorosulfonyl)imide (NaFSI) dissolved in this compound solution inside an argon-filled glove box (O₂ and H₂O levels < 0.1 ppm). Allow the intercalation to proceed for 24 hours at room temperature before sealing in appropriate NMR rotors under inert atmosphere. [1] [2]

  • Data Acquisition Parameters: Conduct ²H NMR experiments on a spectrometer operating at a Larmor frequency of at least 400 MHz. Utilize a quadrupolar echo pulse sequence with a π/2 pulse length of 2.5-3.5 μs and inter-pulse delay of 40 μs. Acquire spectra across a temperature range of 150-300 K to probe dynamic transitions, with a minimum of 1024 scans per temperature increment to ensure adequate signal-to-noise ratio. Set the recycling delay to 1.0-2.0 seconds based on longitudinal relaxation times. [1]

  • Spectral Analysis Methodology: Process the acquired data with exponential line broadening (100-500 Hz) before Fourier transformation. Analyze the line shapes and quadrupolar splitting patterns to determine molecular mobility and coordination geometry. Specifically, rigid lattice spectra with characteristic Pake doublets indicate restricted motion, while motionally narrowed signals suggest rapid molecular reorientation. Quantitative analysis of temperature-dependent dynamics should focus on the activation energies for rotational processes. [1]

Table 1: Key NMR Parameters for this compound Characterization in Sodium-Graphite Intercalation Compounds

Experimental Parameter Optimal Setting Structural Information Obtained
Temperature Range 150-300 K Molecular mobility transitions
Echo Delay Time 40 μs Quadrupolar coupling constant determination
π/2 Pulse Length 2.5-3.5 μs Spectral resolution optimization
Recycle Delay 1.0-2.0 s Relaxation time considerations
Scan Accumulation 1024-4096 Signal-to-noise ratio enhancement
Computational Modeling Approaches

Computational methods provide invaluable atomic-level insights into diglyme solvation structures and their dynamic behavior in battery anodes. The following protocol details the application of density functional theory (DFT) and molecular dynamics (MD) simulations for characterizing these complexes:

  • Model Construction: Build initial coordination models of sodium ions with diglyme molecules using chemical modeling software. For ternary graphite intercalation compounds, create layered structures with alternating graphene sheets and sodium-diglyme complexes. Ensure proper periodic boundary conditions with vacuum spacing of at least 15 Å perpendicular to the graphene layers to prevent spurious interactions between periodic images. [3] [4]

  • DFT Calculation Parameters: Employ the Perdew-Burke-Ernzerhof (PBE) functional with Grimme's D3 dispersion correction to account for van der Waals interactions. Use a plane-wave basis set with kinetic energy cutoff of 500 eV and projector-augmented wave (PAW) pseudopotentials. Set k-point sampling to 3×3×1 for graphite intercalation compounds. Perform geometry optimization until forces on all atoms are below 0.01 eV/Å. Calculate electronic structure properties including projected density of states (PDOS) and electron localization function (ELF) to analyze bonding characteristics. [3]

  • Molecular Dynamics Protocol: Conduct ab initio MD (AIMD) simulations in the NVT ensemble using a Nosé-Hoover thermostat with integration time step of 1.0 fs. Extend simulation time to at least 20 ps for adequate sampling of dynamic processes. Calculate mean square displacement (MSD) of sodium ions from trajectory data to determine diffusion coefficients using the Einstein relation. Analyze coordination numbers and radial distribution functions to characterize solvation structure stability. [3]

Electrochemical Characterization Methods

Electrochemical analysis provides critical performance metrics for battery systems employing diglyme-based electrolytes, connecting molecular-level solvation structures to macroscopic device behavior:

  • Cell Assembly: Construct CR2032-type coin cells in an argon-filled glove box using graphite working electrodes, sodium metal counter/reference electrodes, and glass fiber separators. Prepare the electrolyte solution of 1.0 M NaTFSI or NaFSI salt in diglyme or this compound solvent. Ensure precise electrode alignment and apply uniform pressure during cell sealing to maintain consistent interfacial contact. [1]

  • Cycling and Rate Performance Testing: Execute galvanostatic charge-discharge cycles between voltage limits of 0.01-2.0 V vs. Na/Na⁺ at varying current densities (0.1-2.0C rate). Perform cyclic voltammetry scans at 0.1-1.0 mV/s sweep rates to identify redox processes associated with co-intercalation. Conduct electrochemical impedance spectroscopy (EIS) measurements from 100 kHz to 10 mHz with 10 mV amplitude to analyze interfacial resistance evolution. [1] [5]

  • Desolvation Energy Assessment: Employ potentiostatic electrochemical impedance spectroscopy with a symmetric cell configuration (Na|electrolyte|Na) to determine the activation energy for charge transfer. Calculate the desolvation energy barrier from the temperature-dependent charge transfer resistance using Arrhenius analysis across a temperature range of 25-80°C. [6] [7]

Structural Dynamics and Coordination Mechanisms

Temperature-Dependent Coordination Behavior

The coordination structure of diglyme with sodium ions exhibits remarkable temperature dependence that directly influences ion transport mechanisms in battery anodes. Research employing ²H NMR spectroscopy has revealed two distinct coordination regimes with a transition temperature of approximately 233 K:

  • Low-Temperature Regime (Below 233 K): At reduced temperatures, sodium-diglyme complexes demonstrate rigid coordination where two diglyme molecules bind to each sodium ion in a well-defined geometry. The complex remains essentially static except for the rotation of terminal methyl groups, which continues even at cryogenic temperatures. This restricted molecular motion results in characteristic quadrupolar splitting patterns in ²H NMR spectra, indicative of a well-ordered intercalation structure within the graphite galleries. The rigidity of the complex at low temperatures contributes to reduced ionic conductivity but enhanced structural stability. [1]

  • High-Temperature Regime (Above 233 K): At room temperature and above, diglyme molecules exhibit dynamic coordination behavior characterized by weak binding to sodium ions through typically one oxygen atom of the ligand. This coordination mode allows the diglyme molecule to rotate freely around the O-Na axis, creating a more fluidic environment that facilitates rapid ion transport. The active molecular motion of these sodium-diglyme complexes significantly enhances sodium diffusion between graphene layers in graphite intercalation compounds, contributing to improved rate capability in sodium-ion batteries. [1]

Table 2: Temperature-Dependent Coordination Behavior of Sodium-Diglyme Complexes in Graphite Anodes

Coordination Parameter Low-Temperature Behavior (<233 K) High-Temperature Behavior (>233 K)
Coordination Number ~2 diglyme molecules per Na⁺ ~1 oxygen atom per Na⁺
Molecular Mobility Restricted (methyl rotation only) Free rotation around O-Na axis
Ion Transport Mechanism Limited Na⁺ diffusion Enhanced Na⁺ diffusion between graphene layers
NMR Spectral Characteristics Pake doublet pattern Motionally narrowed signal
Impact on Battery Performance Structural stability Enhanced rate capability
Co-intercalation Mechanism in Graphite Anodes

The co-intercalation mechanism of sodium-diglyme complexes represents a paradigm shift in sodium-ion battery technology, enabling the reversible insertion of sodium into graphite—an achievement previously considered impractical due to thermodynamic constraints. This unique process involves several distinct stages:

  • Solvation Shell Formation: In the bulk electrolyte, sodium ions coordinate with diglyme molecules to form stable solvated complexes with a specific stoichiometry. The linear chain structure of diglyme, with three oxygen atoms capable of coordinating to cations, creates an optimal geometry for forming these complexes. The weak solvation power of diglyme is crucial as it allows for easier desolvation at the electrode interface or enables the entire complex to intercalate without complete desolvation. [1] [5]

  • Interfacial Recognition and Insertion: The solvated sodium-diglyme complexes approach the graphite electrode interface, where the molecular dimensions and electronic structure of the complex match the geometric constraints of the graphene galleries. This size-selective compatibility enables the staged intercalation of the complexes without causing exfoliation or mechanical degradation of the graphite structure—a common failure mechanism in conventional sodium-ion battery systems. [1]

  • Dynamic Reorganization Within Graphene Layers: Once intercalated, the sodium-diglyme complexes undergo structural rearrangement to optimize packing density and interaction with the graphene surfaces. The complexes organize into layered structures with specific orientation relative to the graphene planes, facilitated by the dynamic coordination behavior observed in NMR studies. This reorganization creates efficient pathways for electronic conduction while maintaining sufficient mobility for the sodium ions to diffuse within the expanded graphite structure. [1]

The following diagram illustrates the coordination and intercalation mechanism of sodium-diglyme complexes in graphite anodes:

G BulkElectrolyte Bulk Electrolyte Na⁺ with diglyme solvation shell Interface Electrode Interface Complex recognition and approach BulkElectrolyte->Interface Diffusion Intercalation Co-intercalation Process Na⁺-diglyme insertion into graphene layers Interface->Intercalation Size-selective insertion Reorganization Structural Reorganization Dynamic coordination in graphite galleries Intercalation->Reorganization Coordination change & packing

Performance Optimization and Application Notes

Electrolyte Formulation Design Strategies

The design of high-performance electrolytes based on diglyme solvents requires careful consideration of multiple factors to optimize the solvation structure for specific battery configurations. Recent advances have identified several key strategies for enhancing performance:

  • Anion Engineering: Incorporate anions with strong Li⁺/Na⁺ affinity such as trifluoroacetate (TFA⁻) or bis(fluorosulfonyl)imide (FSI⁻) to create anion-rich solvation sheaths. These anions competitively coordinate with alkali metal ions, reducing solvent interaction and promoting the formation of inorganic-rich solid electrolyte interphases (SEI). For optimal performance, use a bisalt system with 0.5 M LiTFA + 0.5 M LiTFSI in diglyme, which has been shown to reduce the desolvation energy barrier from 58.20 to 46.31 kJ mol⁻¹ compared to single-salt formulations. [6] [5]

  • Concentration Optimization: Tailor salt concentration to balance ion conductivity and solvation structure. While conventional electrolytes typically use 1.0 M concentrations, slightly elevated concentrations of 1.25-1.8 M have demonstrated improved performance in glyme-based systems by enhancing anion participation in the primary solvation shell without significantly compromising ionic conductivity. This optimized concentration promotes the formation of contact ion pairs and aggregates that facilitate faster desolvation kinetics at electrode interfaces. [4] [5]

  • Fluorination Strategies: Implement partially fluorinated ether solvents such as 2,2-difluoroethyl methyl ether (FEME) in combination with diglyme to further weaken Li⁺/Na⁺ solvation and enhance electrochemical stability. Fluorinated solvents demonstrate even weaker solvating power than their non-fluorinated analogs, promoting greater anion involvement in the solvation structure and creating more robust electrode-electrolyte interfaces, particularly at high operating voltages. [4] [7]

Thermal Stability Enhancement

Battery operation across wide temperature ranges presents significant challenges that can be addressed through strategic design of diglyme-based solvation structures:

  • High-Temperature Resilience (Up to 80°C): Formulate electrolytes with competitive solvation components that maintain stable coordination structures at elevated temperatures. The incorporation of lithium nitrate (LiNO₃) as a co-salt in diglyme-based electrolytes has proven effective in stabilizing the lithium metal interface under high-temperature operation, enabling LiFePO₄||Li cells to achieve 500 cycles with 96% capacity retention at 80°C. This remarkable performance stems from the reinforced SEI layer rich in inorganic compounds such as Li₃N and LiNₓOᵧ that suppress continuous electrolyte decomposition. [5]

  • Low-Temperature Functionality: Exploit the weak solvation energy of diglyme-based electrolytes to maintain ion transport at sub-ambient temperatures. The relatively low desolvation energy barriers of sodium-diglyme and lithium-diglyme complexes facilitate charge transfer even when molecular thermal energy is reduced. This characteristic enables graphite anodes to maintain approximately 70% of their room-temperature capacity at -20°C when paired with properly formulated diglyme-based electrolytes containing fluorinated co-solvents. [7] [5]

Table 3: Performance Metrics of Diglyme-Based Electrolytes in Various Battery Systems

Battery System Electrolyte Formulation Cycle Life (Capacity Retention) Operating Conditions
Graphite|Na Half-cell 1.0 M NaFSI in this compound 200+ cycles (>95%) Room temperature, 0.2C rate
LFP|Li Full Cell 1.25 M LiTFSI/LiTFA in diglyme 2000 cycles (90%) 25°C, 1C rate
LFP|Li Full Cell 1.25 M LiTFSI/LiNO₃ in diglyme 500 cycles (96%) 80°C, 1C rate
Si/C|Li Full Cell EFA/FEC with diglyme additive 500 cycles (85.2%) Room temperature, 0.2C rate
Li-O₂ Battery 0.5 M LiTFA + 0.5 M LiTFSI in G4 120 cycles (Limited Li anode) 7 mAh cm⁻² areal capacity

Conclusion and Future Perspectives

The strategic application of This compound solvation structures in battery anodes represents a significant advancement in electrochemical energy storage technology, particularly for sodium-ion systems where conventional graphite intercalation is thermodynamically challenging. The unique coordination chemistry of diglyme with alkali metal ions, characterized by temperature-dependent dynamics and weak solvation power, enables unprecedented performance in terms of cycle life, rate capability, and temperature resilience.

Future research directions should focus on expanding the application of diglyme-based solvation structures to emerging battery chemistries including potassium-ion, magnesium-ion, and calcium-ion systems. Additionally, further investigation into the relationship between solvation structure and interphase composition at atomic levels will enable more precise electrolyte engineering. The development of multi-dentate glyme analogs with tailored coordination properties and increased oxidation stability represents another promising avenue for enhancing high-voltage compatibility. As battery technologies continue to evolve toward more demanding applications, the fundamental understanding and strategic implementation of controlled solvation structures will play an increasingly critical role in achieving performance targets.

References

Sodium-Diglyme Complexes: Application Notes and Experimental Protocols for Battery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvent Co-Intercalation in Sodium-Ion Batteries

In the pursuit of advanced sodium-ion batteries (SIBs), solvent co-intercalation has emerged as a pivotal mechanism for enhancing electrode performance. Unlike conventional intercalation, which requires complete desolvation of ions, solvent co-intercalation involves the simultaneous insertion of solvated sodium ions and their solvent shell, such as diglyme molecules, into the electrode's layered structure [1]. This process is particularly notable in graphite anodes and certain layered sulfide cathodes, where it can lead to improved reaction kinetics and cycling stability [1] [2]. The chelating effect of diglyme, which allows it to form stable complexes with sodium ions, is a key factor behind this behavior [2]. These application notes consolidate recent findings and provide detailed methodologies for researchers investigating the dynamic behavior of sodium-diglyme complexes in battery systems.

Key Properties and Electrochemical Performance of Sodium-Diglyme Complexes

The performance of sodium-diglyme complexes is characterized by distinct electrochemical signatures and structural changes. Key observations include the appearance of additional voltage plateaus at around 2.02 V (desodiation) and 1.77 V (sodiation) versus Na+/Na when diglyme-based electrolytes are used with layered sulfide cathodes [1]. Furthermore, operando X-ray diffraction (XRD) studies confirm that co-intercalation leads to a significant interlayer expansion (e.g., 106% larger than the pristine structure) [1], providing ample space for the solvated ions.

Molecular dynamics studies reveal that the solvation structure at the electrode-electrolyte interface differs significantly for diglyme compared to longer-chain glymes [2]. The diglyme/NaTFSI system exhibits unique interfacial features, which correlate with a higher experimental capacitance and electrochemical stability [2].

Table 1: Electrochemical Performance Comparison of P2-Na(_x)TiS(_2) in Different Electrolytes

Electrolyte Additional Voltage Plateaus (V) Interlayer Expansion vs. Pristine Capacity Retention Key Characteristics
Diglyme (2G) 2.02 / 1.77 106% High (stable over 2,000 cycles) Highly reversible, narrow voltage gap (128 mV), fast kinetics [1]
Propylene Carbonate (PC) Not specified 163% Inferior Largest structural expansion, formation of cracks, poor reversibility [1]
EC/DMC mixture None ~18% (contraction) Gradual degradation upon cycling Conventional Na+-only intercalation mechanism [1]

Table 2: Computed Interfacial Properties of NaTFSI in Different Glymes at Graphite Electrodes

Glyme Solvent Glyme Chain Length (n) Dominant Solvation Number per Na+ Key Interfacial Feature Experimental Capacitance
Diglyme 2 2 molecules Distinctly different structure from bulk Higher
Triglyme 3 2 molecules Similar to bulk solvation structure Lower
Tetraglyme 4 1-2 molecules Similar to bulk solvation structure Lower

Experimental Protocols

The following protocols outline standardized procedures for investigating sodium-diglyme co-intercalation.

Protocol for Operando XRD of Solvent Co-Intercalation

This protocol describes the use of operando XRD to monitor structural evolution in layered cathode materials during cycling with diglyme-based electrolytes [1].

  • Key Equipment: In-house designed operando electrochemical cell; Synchrotron X-ray source; Potentiostat/Galvanostat.
  • Procedure:
    • Cell Assembly: Prepare a working electrode from a layered material (e.g., P2-Na(_x)TiS(_2)). Assemble a Swagelok-type or similar operando cell with sodium metal as the counter/reference electrode and a diglyme-based electrolyte (e.g., 1 M NaTFSI in diglyme).
    • Data Collection: Cycle the cell at a desired C-rate while continuously collecting XRD patterns (e.g., at 2θ from 0.5° to 3° for low angles) throughout charge-discharge cycles.
    • Data Analysis: Monitor the position of key diffraction peaks (e.g., the 002 peak). A significant shift to lower angles indicates interlayer expansion. Use Rietveld refinement to quantify lattice parameter changes and identify phase transitions.
Protocol for Electrochemical Dilatometry (ECD)

ECD is used to complement XRD by measuring the macroscopic thickness change of the electrode during co-intercalation [1].

  • Key Equipment: Electrochemical dilatometer; Custom ECD cell.
  • Procedure:
    • Electrode Preparation: Prepare a dense, well-adhered electrode film on a current collector.
    • Measurement: Place the electrode in the ECD cell with sodium metal and diglyme-based electrolyte. Apply a constant pressure to the electrode stack.
    • Data Recording: Cycle the electrode while recording the linear displacement of the piston in the dilatometer. The thickness change is recorded synchronously with the electrochemical data (current, voltage).
    • Analysis: Correlate expansion/contraction profiles with specific electrochemical events (voltage plateaus). Note that an expansion during desodiation is a key signature of solvent co-intercalation [1].
Protocol for Molecular Dynamics (MD) Simulations of the Interface

This protocol outlines a computational approach to study the solvation structure of sodium ions in diglyme at the graphite electrode interface [2].

  • Software: LAMMPS software package.
  • System Setup:
    • Model Construction: Create a simulation box (e.g., 50 Å × 50 Å × 100 Å) with two graphite electrodes and a 1 M solution of NaTFSI in diglyme using Packmol [2].
    • Force Field: Employ the modified class II Polymer Consistent Force Field (PCFF), which includes parametrized values for NaTFSI/glyme interactions [2].
  • Simulation Run:
    • Equilibration: Minimize the system and equilibrate in NVT and NPT ensembles at 300-340 K for 5-15 ns.
    • Production Run: Perform a production run in the NVE ensemble for 20-40 ns. For interfacial studies, use the Constant Potential Method (CPM) to apply a bias potential across the electrodes [2].
  • Data Analysis: Calculate density profiles of species (Na+, TFSI-, diglyme) normal to the electrode surface. Analyze the radial distribution functions (RDFs) to determine the coordination numbers and solvation structures in the bulk and at the interface.

Experimental Workflow and Signaling Pathway

The following diagram, generated using Graphviz, illustrates the integrated experimental and computational workflow for probing sodium-diglyme complexes.

G Start Start: Investigate Na-Diglyme Complex Exp Electrochemical Experiments Start->Exp Comp Computational Modeling Start->Comp StructExp Structural Characterization Start->StructExp DataFusion Data Fusion & Analysis Exp->DataFusion Voltage Profile Dilatometry Data Comp->DataFusion Solvation Structure Density Profiles StructExp->DataFusion XRD Patterns Lattice Parameters Insights Mechanistic Insights DataFusion->Insights Establish Structure-Property Relationships

Workflow for Investigating Sodium-Diglyme Complexes

This workflow integrates three parallel tracks of investigation—electrochemical experiments, computational modeling, and structural characterization—that converge to provide comprehensive mechanistic insights. The electrochemical experiments provide data on voltage profiles and macroscopic electrode swelling [1]. Computational modeling reveals molecular-level solvation structures and their behavior at the electrode interface [2]. Structural characterization directly measures atomic-level changes in the crystal lattice during co-intercalation [1]. The fusion of these datasets enables researchers to establish robust structure-property relationships, which are critical for designing improved battery materials and electrolytes.

Conclusion and Research Outlook

The study of sodium-diglyme complexes reveals that solvent co-intercalation is a powerful lever for modifying electrode properties in sodium-ion batteries. The dynamic behavior of these complexes, characterized by high reversibility, fast kinetics, and unique interfacial structures, makes diglyme-based electrolytes a promising candidate for high-performance energy storage systems [1] [2].

Future research should focus on expanding the range of cathode and anode materials that exhibit reversible co-intercalation, optimizing electrolyte formulations to minimize overall expansion and electrolyte consumption, and further elucidating the long-term degradation mechanisms of these systems. The combination of advanced operando techniques and molecular-level simulations, as outlined in these protocols, will be crucial for accelerating the development of next-generation SIBs.

References

deuterated diglyme for studying ion solvation

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Using Deuterated Diglyme

Replacing hydrogen (H) with deuterium (D) in diglyme's structure is a strategic tool for investigating ion solvation, primarily due to the Kinetic Isotope Effect (KIE).

  • The Core Principle: A C–D bond is stronger and has a lower vibrational frequency than a C–H bond, requiring greater activation energy to break [1] [2]. This results in a slower reaction rate for the cleavage of C–D bonds compared to C–H bonds [2].
  • Application in Spectroscopy: This difference in bond strength and mass causes a measurable shift in vibrational frequencies. In techniques like Raman and FTIR spectroscopy, the C–D stretching band appears in a different, often cleaner, region of the spectrum compared to C–H stretches [3]. This allows for clear observation of solvent-related peaks without interference, making deuterated diglyme an excellent solvent for universal detection in studies coupling separation techniques with spectroscopic detection [3].
  • Probing Solvation Structures: By using deuterated diglyme, researchers can distinguish solvent molecules that are directly interacting with ions (within the solvation sheath) from those that are part of the bulk solvent. The different vibrational signature of the deuterated solvent helps to deconvolute the complex signals and pinpoint the specific interactions between the ether oxygen atoms of diglyme and the target ions [4].

Research Example: Sodium-Ion Battery Electrolytes

A 2025 study in Nature Communications provides a excellent example of how these principles are applied in practice. The research aimed to understand the formation of a superior solid-electrolyte interphase (SEI) in sodium metal batteries using a fluorinated co-solvent [4].

1. Experimental System:

  • Objective: To understand how a fluorinated co-solvent (methyl perfluorobutyl ether, MPE) influences the Na+ solvation structure in a diglyme-based electrolyte.
  • Electrolyte Formulation: 1 M NaPF₆ in a mixture of standard diglyme (G2) and MPE.
  • Control Electrolyte: 1 M NaPF₆ in pure diglyme (G2) [4].

2. Application of Raman Spectroscopy:

  • The researchers used Raman spectroscopy to probe the solvation structure of Na+ ions in both the control and modified electrolytes.
  • Key Observation: In the Raman spectrum of the control electrolyte (NG2), a distinct peak was observed at 741 cm⁻¹. This peak was assigned to the P-F stretch vibration of the PF₆⁻ anion that is coordinated to the Na+ ion [4].
  • Comparative Analysis: By comparing the Raman spectra of the NG2 electrolyte with the modified (NGMPE) electrolyte, the study concluded that the MPE co-solvent, being non-coordinating, did not enter the primary solvation shell of the Na+ ion. Instead, it influenced the solvation structure through long-range dipole-dipole interactions with the diglyme solvent molecules, which in turn affected the preferential reduction order of the solvated clusters at the electrode interface [4].

The table below summarizes the key experimental aspects from this study.

Aspect Description from the Research Example
Research Objective Understand co-solvent effect on Na+ solvation & SEI formation [4].
Technique Raman Spectroscopy [4].
Key Spectral Feature P-F stretch peak of coordinated PF₆⁻ anion at ~741 cm⁻¹ [4].
Probed Information Ion-solvent/ion-anion interactions; effect of dipole-dipole interactions [4].

Framework for Your Experimental Protocol

Based on the general principles and the cited example, here is a framework you can adapt for your own investigations into ion solvation using deuterated diglyme (D-diglyme).

1. Sample Preparation

  • Prepare your electrolyte solutions with meticulous purity. Dissolve the target salt at the desired concentration in both standard diglyme (H-diglyme) and deuterated diglyme (D-diglyme).
  • Ensure an inert and moisture-free environment (e.g., inside an argon-filled glove box) to prevent contamination and side reactions.

2. Data Acquisition

  • Raman/FTIR Spectroscopy:
    • Acquire spectra for both H-diglyme and D-diglyme solvents as baselines.
    • Acquire spectra for the electrolyte solutions in both solvents.
    • Focus on spectral regions corresponding to C–O–C stretches, cation–O (ether) vibrations, and anion-specific peaks (like the P-F stretch at ~741 cm⁻¹).
  • NMR Spectroscopy:
    • Use deuterated diglyme to allow for locking and referencing in NMR experiments without an additional deuterated solvent.
    • Perform NMR chemical shift analysis to detect changes in the electronic environment of the diglyme's atoms upon ion coordination.

3. Data Analysis and Interpretation

  • Spectral Subtraction: Subtract the spectrum of the pure solvent from the spectrum of the electrolyte solution to isolate the signals arising from ion-solvent interactions.
  • Peak Assignment: Identify shifts, splitting, or the appearance of new peaks in the electrolyte solution compared to the pure solvent. These changes indicate coordination and changes in the solvation structure.
  • Comparative Analysis: Directly compare the spectra from H-diglyme and D-diglyme systems. The isotope-induced shifts will help confirm assignments and separate overlapping signals.

The following diagram outlines the core workflow for such a study.

Start Start Experiment Prep Sample Preparation Start->Prep H_Diglyme Prepare Electrolyte in H-Diglyme Prep->H_Diglyme D_Diglyme Prepare Electrolyte in D-Diglyme Prep->D_Diglyme Acquire Acquire Spectra (Raman/FTIR/NMR) H_Diglyme->Acquire D_Diglyme->Acquire Analyze Analyze Spectra Acquire->Analyze Subtract Subtract Solvent Baseline Analyze->Subtract Compare Compare H- vs. D-Diglyme Spectra Subtract->Compare Interpret Interpret Solvation Structure Compare->Interpret End Report Findings Interpret->End

Important Considerations and Best Practices

  • Isotopic Purity: Be aware of the isotopic purity of your deuterated diglyme, as the presence of residual H can affect your spectral data.
  • Handling Deuterated Solvents: While deuterium is a stable and non-radioactive isotope, deuterated solvents are often hygroscopic. Absorbing moisture from the air will not only contaminate your sample but also introduce a significant HDO signal that can interfere with analysis.
  • Control Experiments: Always run control experiments with the pure solvents and the salt alone to ensure accurate baseline subtraction and correct peak assignment. The example from [4] effectively used a simple 1 M NaPF₆ in diglyme electrolyte as a baseline for understanding a more complex system.

Conclusion

References

diglyme-d14 in organic synthesis reactions

Author: Smolecule Technical Support Team. Date: February 2026

Diglyme-d14: Properties and Applications

This compound is a deuterated analogue of the common solvent diglyme (diethylene glycol dimethyl ether), where all 14 hydrogen atoms are replaced by deuterium [1] [2]. Its primary application in organic synthesis is as a reaction medium for Grignard and similar organometallic reactions, where its deuterated nature is crucial for applications like NMR spectroscopy without signal interference [1] [2].

The table below summarizes its key physical and chemical properties for easy comparison:

Property Value for this compound Value for Unlabelled Diglyme
CAS Number 38086-00-9 [1] [3] [2] 111-96-6 [4]
Molecular Formula C₆D₁₄O₃ [1] [2] C₆H₁₄O₃ [4]
Molecular Weight 148.26 g/mol [1] [2] 134.18 g/mol [3]
Appearance Colorless oily liquid [1] Colorless liquid [4]
Boiling Point 162 °C [1] [3] 162 °C [4]
Melting Point -68 °C [3] -64 °C to -68 °C [4] [5]
Density 1.035 g/cm³ [1] [3] 0.937 g/mL [4]
Purity ≥97% atom D [1] -
Primary Application Labelled reaction medium for Grignard and similar syntheses [1] [2] Solvent for reactions involving strong bases and organometallic reagents [4]

Safety and Handling Information

Safety information is primarily available for the unlabelled compound, and similar precautions should be applied to this compound. Diglyme is classified as a substance of very high concern (SVHC) due to its properties as a reproductive toxin [4].

The table below outlines key hazard and handling information:

Aspect Details
GHS Hazard Statements H226 (Flammable liquid), H360 (May damage fertility or the unborn child) [4].
Physical Hazards Flammable liquid. Above 51°C, explosive vapour/air mixtures may be formed [5].
Health Hazards May be absorbed through the skin. Mildly irritating to the eyes, skin, and respiratory tract [5].
Preventive Measures Use ventilation, local exhaust, and breathing protection. Wear protective gloves and clothing [5].
Storage Store fireproof, separated from strong oxidants. Store this compound in a refrigerator at 2-8°C [5] [1].
Stability Note The substance can form explosive peroxides. Check for peroxides prior to distillation and eliminate if found [5].

General Handling and Purification Workflow

The following diagram illustrates the general workflow for handling and purifying diglyme, which is critical for safe and effective use in synthesis. This protocol is inferred from a procedure using unlabelled diglyme [6].

G Start Start: Raw Diglyme Drying Initial Drying (Over Calcium Hydride) Start->Drying Distillation Distillation from Lithium Aluminum Hydride Drying->Distillation Storage Storage Under Inert Atmosphere Distillation->Storage PeroxideCheck Peroxide Check Before Use Storage->PeroxideCheck End Purified Dry Diglyme Ready for Reaction PeroxideCheck->End

Figure 1. Diglyme purification and handling workflow

References

diglyme solvent purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Diglyme Purification Methods

The core goal of purification is to remove key impurities, primarily water and organic residues, which can interfere with sensitive reactions, especially in electrochemistry and organometallic synthesis [1].

The table below summarizes the primary purification methods cited in the literature.

Method Key Steps Key Outcomes & Effectiveness Primary Use Case
Drying with Molecular Sieves [1] Store "wet" diglyme over 3-Å molecular sieves for 48 hours. Reduces water content to the 10-20 ppm range. Less effective for reversible metal deposition than distillation. Standard drying for general use.
Distillation [1] [2] Reflux and distill under reduced pressure from a drying agent (e.g., sodium, calcium hydride). Performed under an inert atmosphere (N₂). Achieves lowest water content (<10 ppm). Essential for high-performance electrochemical applications (e.g., reversible Mg plating/stripping). Removes organic impurities. Critical for reactions sensitive to trace water and organics (e.g., organometallics, battery electrolytes).
Solvent Washing [3] Wash with a solution of ferrous sulfate (FeSO₄) or treat with triphenylphosphine. Chemically destroys and removes potentially explosive organic peroxides. Mitigating peroxide formation during long-term storage.

FAQs and Troubleshooting

Here are answers to common questions researchers encounter when working with diglyme.

Q1: Why is my diglyme purity insufficient for electrochemical applications like magnesium battery research? Trace water is a major culprit. Even at concentrations of 3 ppm, water can profoundly impact the reversibility of magnesium deposition and stripping, leading to passivation at the electrode interface [1]. Furthermore, commercial "as-received" diglyme contains organic impurities from its synthesis, which also prevent reversible electrochemistry [1]. For these applications, simple molecular sieve drying is often insufficient, and distillation from strong drying agents like sodium metal is recommended [1].

Q2: How should I store diglyme to prevent degradation and maintain purity? Proper storage is critical to prevent the absorption of moisture and the formation of explosive organic peroxides, a common issue with ether solvents [2] [3].

  • Container: Store in a tightly sealed, air-tight container [2].
  • Environment: Protect from light and heat by using amber glass bottles and storing in a cool place [3]. To prevent peroxide formation, store under an inert atmosphere (e.g., nitrogen or argon) [3].
  • Stabilization: While storing over sodium hydroxide is common for some ethers, the scientific literature specifically recommends storing diglyme over sodium metal to maintain anhydrous conditions and purity for sensitive reactions [2].

Q3: How can I test my stored diglyme for dangerous peroxide formation? A common qualitative test involves using a solution of potassium or sodium iodide in glacial acetic acid [3].

  • Prepare a test solution of an iodide salt in glacial acetic acid.
  • Mix a small volume of the diglyme sample with the test solution in a clear vial.
  • Observe the color: A yellow to brown color indicates the presence of peroxides. The darker the color, the higher the peroxide concentration [3].

If peroxides are detected, do not use the solvent or subject it to distillation or evaporation. The solvent should be safely disposed of, or you can attempt to remove the peroxides by washing with a reducing solution like ferrous sulfate (FeSO₄) [3].

Experimental Workflow for Purification

The following diagram maps out the decision-making process for selecting and implementing a purification method, based on your application's sensitivity.

Start Start: Assess Diglyme Purity Needs Need What is the application? Start->Need App1 General Use / Less Sensitive Reactions Need->App1  General Use App2 Electrochemistry / Organometallics / Air/Moisture Sensitive Need->App2  Sensitive Reactions App3 Long-term Storage / Peroxide Concerns Need->App3  Storage Check Method1 Method: Drying Dry over 3-Å molecular sieves for 48 hours. App1->Method1 Method2 Method: Distillation Reflux and distill from Na or CaH₂ under N₂ atmosphere. App2->Method2 Method3 Method: Peroxide Testing & Treatment Test with KI/AcOH solution. If positive, wash with FeSO₄ solution. App3->Method3 Outcome1 Outcome: Standard Purity Water content: 10-20 ppm. Method1->Outcome1 Outcome2 Outcome: High Purity Water content: <10 ppm. Suitable for Mg plating/stripping. Method2->Outcome2 Outcome3 Outcome: Safe Storage Peroxide-free solvent for future use. Method3->Outcome3

Safety and Regulatory Information

Please be aware of the following safety and regulatory aspects of diglyme:

  • Health Hazards: Diglyme is a reproductive toxicant and can cause developmental damage [4] [5]. You must handle it with extreme care, using appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).
  • Physical Hazards: Diglyme is a flammable liquid and can form explosive peroxides upon prolonged storage in air and light [2] [3].
  • Regulatory Status: Diglyme has been proposed for addition to the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) list of substances of very high concern (SVHC) due to its reproductive toxicity [2] [6].

References

handling air sensitive diglyme-d14

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Hazards

The table below summarizes the key properties and hazards of diglyme.

Property Value
CAS Number 111-96-6 [1]
Molecular Formula C₆H₁₄O₃ [1]
Boiling Point 159.8 - 162 °C [1] [2]
Melting Point -64 °C to -68 °C [1] [2]
Flash Point 51 - 57 °C (closed cup) [2] [3]
Density 0.937 g/mL at 25 °C [3]
Vapor Pressure 0.33 kPa at 20°C [2]
Water Solubility Miscible [1]
Hazard Classification
Flammability Combustible Liquid [1] [2]
Health Effects Reproductive Toxin [1] [3]; May cause organ damage through skin absorption [2]
Peroxidation Can form explosive peroxides upon air exposure [2] [4]
Decomposition Can decompose violently at high temps/pressures or in contact with active metals [3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical safety hazard when using diglyme that has been stored for a long time? The most critical hazard is the formation of explosive peroxides. Diglyme can form unstable peroxides when exposed to air and light, which may concentrate during distillation and explode spontaneously [2] [4]. Always test for peroxides before distillation or evaporation, especially with old solvent lots.

  • Q2: Can diglyme be absorbed through the skin? Yes. Diglyme can be absorbed through the skin in harmful quantities, and it is a recognized reproductive toxin [2] [3]. You must wear appropriate protective gloves and clothing to prevent skin contact [2].

  • Q3: What is the recommended procedure for disposing of waste diglyme? Collect waste solvent in sealable containers. Small spills should be absorbed with sand or an inert absorbent. All waste material must be disposed of according to local regulations as hazardous waste [2].

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected pressure build-up or gas evolution during reaction. Decomposition of diglyme, potentially catalyzed by active metals (e.g., Li, Na, K) or strong bases, especially at high temperatures [3]. Review reaction components for incompatibility. Ensure temperature controls are precise. In case of pressure build-up, vacate and secure the area immediately.
Low reaction yield or inconsistent results in air-sensitive catalysis. Solvent or reaction system is contaminated by air or moisture. Peroxide formation in solvent may also be interfering with catalysts [5]. Implement strict air-free techniques (Schlenk line, glovebox). Re-distill diglyme over a drying agent (like sodium/benzophenone) under inert atmosphere immediately before use, ensuring peroxide test is negative.
Solvent fails purity test or shows discoloration. Degradation due to air/light exposure or peroxide formation [4]. Do not use. Test for peroxides. If positive, follow safe peroxide removal procedures or dispose of properly. Always store diglyme under an inert atmosphere (argon/nitrogen), in the dark, and over molecular sieves.

Experimental Protocol: Safe Handling of Air-Sensitive Diglyme

This protocol outlines the procedure for safely handling diglyme under an inert atmosphere for use in air-sensitive reactions, such as organometallic catalysis [5].

Workflow Overview

The following diagram illustrates the key stages of the protocol:

G Start Start: Retrieve Diglyme A Inspect for Peroxides Start->A B Set Up Drying Apparatus A->B Test Negative C Purge and Distill B->C D Store Under Inert Gas C->D E Use in Reaction D->E

Materials and Equipment

  • Fresh or recently tested diglyme
  • Inert gas source (Nitrogen or Argon)
  • Schlenk line or glovebox
  • Sodium metal and benzophenone, or similar drying agent
  • distillation apparatus

Step-by-Step Procedure

  • Initial Inspection & Peroxide Test: Before beginning any purification, check the diglyme for the presence of peroxides using a commercial test strip or an appropriate qualitative method [2]. Do not proceed with purification if the test is positive without consulting your institution's safety office for peroxide deactivation procedures.
  • Set Up Drying/Distillation Apparatus: Assemble the distillation apparatus under an inert atmosphere. Add the diglyme solvent along with a suitable drying agent (e.g., sodium/benzophenone) to the distillation pot to remove any residual water [5].
  • Purge and Distill: Purge the system thoroughly with an inert gas (N₂ or Ar). Gently heat to reflux and collect the fraction at the appropriate boiling point (around 162°C). The solvent is now dry and oxygen-free.
  • Storage: Transfer the freshly distilled diglyme to a clean, dry storage vessel (e.g., a Schlenk bomb or a bottle with a septum cap). Store the solvent over activated molecular sieves (3A or 4A) under a positive pressure of inert gas [5].
  • Usage: When withdrawing solvent for a reaction, use standard air-free techniques, such as syringe transfer through a septum under an inert gas flow.

Safety Notes

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety goggles. Use a faceshield during distillation [1].
  • Ventilation: Perform all operations in a well-ventilated fume hood [2].
  • Decomposition Risk: Be aware that diglyme is known to decompose, producing large amounts of gas and heat, particularly at high temperatures and in the presence of active metals. This has been a contributing factor in serious laboratory incidents [3].

References

optimizing diglyme-d14 concentration in electrolytes

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Diglyme-based Electrolytes

The table below summarizes common problems, their root causes, and recommended solutions based on recent studies.

Problem Phenomenon Root Cause Recommended Solution Key Supporting Evidence
Poor salt diffusivity & rate capability Strong Li-ion solvation by diglyme increases cation-cation anti-correlation, suppressing overall salt diffusion [1]. Use monoglyme as a co-solvent instead of diglyme to reduce solvation shell size and viscosity [1]. A 30% enhancement in salt diffusivity and 70% improvement in rate capability at 4C was observed with monoglyme [1].
High electrode impedance & poor cycle life (Na|Na or Na|graphite cells) Degradation of unstable conductive salts (especially NaTFSI), leading to excessive side reactions and thick, resistive interphases [2]. Prefer NaOTf or NaPF6 as the conductive salt. Avoid NaTFSI and NaFSI [2]. Performance ranking of salts: NaOTf ≥ NaPF6 > NaClO4 > NaFSI ≫ NaTFSI [2].
Uncontrolled polymerization & voltage run-away (Li metal anodes) Anionic polymerization of diglyme at the reducing potential of the Li anode, leading to high-molecular-weight, poorly conductive polymers [3]. Introduce a cationic chain transfer agent (e.g., tris(hexafluoro-iso-propyl)phosphate, HFiP) to arrest uncontrolled polymer growth [3]. HFiP helps form a self-limiting, stable Solid Electrolyte Interphase (SEI), preventing electrolyte darkening and Li surface blackening [3].
Low ionic conductivity High viscosity and strong coupling between diglyme and salt at high concentrations (high Li+/EO ratio) [3]. Optimize salt concentration. A ratio (r) of Li+ to ether oxygen (EO) of r = 0.1 offered the highest conductivity across a wide temperature range [3]. Electrolyte with r=0.1 maintained conductivity >1 mS/cm even at -30°C [3].

Detailed Experimental Protocols

Protocol 1: Molecular Dynamics (MD) Simulation for Ion Transport Analysis

This protocol is adapted from a study investigating NaPF₆ in diglyme [4].

  • 1. Simulation Setup: Use classical MD simulation software (e.g., GROMACS, LAMMPS). Define the simulation box with diglyme molecules and NaPF₆ salt at the desired concentration (e.g., 0.5 M to 2.0 M).
  • 2. Force Field Assignment: Apply suitable force fields (e.g., OPLS-AA for diglyme, compatible parameters for Na⁺ and PF₆⁻) to describe atomic interactions.
  • 3. System Equilibration: Run simulations in the NPT ensemble (constant Number of particles, Pressure, and Temperature) at various temperatures (e.g., 298 K to 358 K) to equilibrate the density of the system.
  • 4. Production Run: Perform a long-term production run in the NVT ensemble (constant Number, Volume, Temperature) to collect trajectory data.
  • 5. Data Analysis:
    • Structure: Calculate Radial Distribution Functions (RDFs) for Na⁺---O(diglyme) and Na⁺---F(PF₆⁻) to understand ion-solvent and ion-ion interactions.
    • Dynamics: Calculate the Mean Square Displacement (MSD) of ions. Use the Einstein relation to compute diffusion coefficients.
    • Conductivity: Calculate ionic conductivity from the MSD-derived diffusivities using the Nernst-Einstein relation. The study notes that including ion-ion correlations is crucial for accuracy, especially at high concentrations and low temperatures [4].
Protocol 2: Electrochemical Stability Assessment for Sodium Cells

This protocol is based on a comparative study of various sodium salts in diglyme [2].

  • 1. Electrolyte Preparation: In an argon-filled glovebox, prepare a series of 1 M electrolyte solutions using diglyme as the solvent and different sodium salts (NaOTf, NaPF₆, NaClO₄, NaFSI, NaTFSI).
  • 2. Cell Assembly: Assemble symmetric Na|Na cells and/or Na|graphite half-cells using standard coin cell hardware.
  • 3. Cycling Tests:
    • For Na|Na symmetric cells, perform repeated galvanostatic plating/stripping cycles (e.g., at 0.1 mA cm⁻²) and monitor the overpotential and voltage hysteresis.
    • For Na|graphite half-cells, cycle the cells between suitable voltage limits (e.g., 0.01-2.0 V) to assess Coulombic efficiency, capacity retention, and electrode thickness change.
  • 4. Post-Mortem Analysis:
    • Use ex-situ X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to examine the crystallinity and morphology of the electrodes after cycling.
    • Employ in situ Electrochemical Dilatometry to monitor dimensional changes of the graphite electrode in real-time, which is a sensitive indicator of side reactions.

Quantitative Data Summary

The table below consolidates key quantitative findings from the research for easy comparison.

Parameter System Optimal Value / Observation Experimental Conditions Citation
Li+ to EO ratio (r) Diglyme-LiNO₃ r = 0.1 (highest conductivity, low Eₐ) Conductivity measured from -30°C to 60°C [3]
Salt Diffusivity (D𝑠𝑎𝑙𝑡) Carbonate electrolyte + Monoglyme +30% enhancement LiCoO₂ symmetric cell [1]
Rate Capability Carbonate electrolyte + Monoglyme +70% improvement at 4C LiCoO₂ symmetric cell [1]
Conductive Salt Stability (Na-cells) Diglyme-based Ranking: NaOTf ≥ NaPF6 > NaClO4 > NaFSI ≫ NaTFSI Na|Na and Na|graphite cells [2]

Conceptual Workflow & Ion Correlation

The following diagram illustrates the logical relationship between electrolyte composition, microscopic interactions, and macroscopic performance, which is central to the optimization process.

G Diglyme Electrolyte Optimization Logic A Electrolyte Composition B Microscopic Ion Interactions A->B Determines C Macroscopic Transport Properties B->C Drives D Battery Performance C->D Impacts A1 Diglyme Concentration A1->A B3 Viscosity & Solvation Shell Size A1->B3 High conc. increases viscosity A2 Conductive Salt Type A2->A B1 Ion-Solvent Interactions A2->B1 e.g., NaOTf vs. NaTFSI A3 Additives (e.g., HFiP) A3->A C3 SEI/CEI Stability A3->C3 Forms stable interphase B1->B C1 Salt Diffusivity (D_salt) B1->C1 Strong solvation reduces D_salt B2 Ion-Ion Correlations B2->B B2->C1 e.g., cation-cation anti-correlation B3->B C1->C D1 Rate Capability C1->D1 Direct effect C2 Ionic Conductivity C2->C C3->C D2 Cycle Life C3->D2 Prevents degradation D1->D D2->D D3 Suppressed Dendrites D3->D

References

improving ionic conductivity with diglyme solvents

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Diglyme in Electrolyte Design

Diglyme (bis(2-methoxyethyl)ether) is a glyme-based solvent known for its ability to solvate lithium ions. Its effectiveness is highly dependent on the counter-anion used in the lithium salt [1].

  • Ion Transport Mechanism: In low-dielectric-constant solvents like diglyme, lithium salts are not fully dissociated. The ionic conductivity depends on the balance between ion pairs, triplet ions, and free ions. A "top-down" precipitation mechanism, facilitated by associated ion pairs, can lead to higher battery capacities by allowing reaction products to form away from the electrode surface [1].
  • Anion Dependency: Research shows that the choice of anion significantly impacts conductivity in diglyme. For instance, lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) dissociates more readily than lithium trifluoromethanesulfonate (LiTf) in diglyme, leading to higher molar conductivity [1].

The table below summarizes molar conductivity values for two lithium salts in diglyme across a range of concentrations.

Concentration (M) LiTFSI in Diglyme (S·cm²·mol⁻¹) LiTf in Diglyme (S·cm²·mol⁻¹)
0.00001 ~ 90 ~ 85
0.001 ~ 70 ~ 60
0.1 ~ 18 ~ 8.5
1.0 ~ 4 Data not available in source

Data adapted from comprehensive conductivity measurements [1].

Formulation & Workflow for Diglyme-Based Electrolytes

The following workflow outlines the key steps for formulating and testing a diglyme-based electrolyte, from preparation to data analysis.

G Start Start: Electrolyte Formulation P1 1. Select Lithium Salt & Solvents Start->P1 P2 2. Prepare Solution in Inert Atmosphere P1->P2 Salt_Choice Common salts: LiTFSI, LiFSI, LiTf P1->Salt_Choice P3 3. Measure Ionic Conductivity P2->P3 P4 4. Analyze Solvation Structure P3->P4 Conductivity_Method Method: AC Impedance Spectroscopy P3->Conductivity_Method P5 5. Correlate Data & Model P4->P5 Analysis_Tools Raman, FTIR, NMR, MD Simulation P4->Analysis_Tools End End: Optimized Formulation P5->End

Workflow Stages:

  • Select Components: Choose a lithium salt (e.g., LiTFSI for higher dissociation, LiTf for more association) and solvents. Diglyme is often used as a co-solvent rather than the primary solvent [2].
  • Prepare Solution: Weigh and mix components in an argon-filled glovebox to prevent moisture contamination.
  • Measure Conductivity: Use AC impedance spectroscopy with a conductivity cell to measure solution resistance and calculate ionic conductivity.
  • Analyze Structure: Employ spectroscopic techniques:
    • Raman/Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the presence of free anions, ion pairs (Li+-Anion), and aggregates [2].
    • NMR: Study the local chemical environment of lithium ions.
    • Molecular Dynamics (MD) Simulation: Model the solvation structure and ion transport at the molecular level [2] [1].
  • Correlate and Model: Link the measured ionic conductivity with the observed speciation and solvation structures to understand the underlying mechanism and guide further optimization.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Ionic Conductivity High ion association (e.g., with LiTf), high viscosity, low salt solubility. Switch to a more dissociative salt like LiTFSI or LiFSI [1]; use diglyme as a co-solvent to reduce viscosity [2].
Poor Battery Performance Unstable electrode-electrolyte interface; unsuitable solvation strength. Use a fluorinated co-solvent (e.g., FDG) to stabilize the cathode interface [2]. Characterize the SEI/CEI composition.
Inconsistent Measurements Moisture contamination; improper calibration of equipment. Ensure rigorous drying of solvents/salts and perform experiments in a controlled atmosphere. Calibrate conductivity meter regularly.

Advanced Design & Machine Learning

For complex formulation work, recent studies use machine learning (ML) to navigate the vast design space. A chemical foundation model called SMI-TED-IC, fine-tuned on over 13,000 experimental data points, has been used to discover novel electrolyte formulations with significantly higher conductivity [3]. This approach can suggest optimal salt-solvent-cos solvent combinations that might be non-intuitive.

References

diglyme solvent compatibility with battery components

Author: Smolecule Technical Support Team. Date: February 2026

Diglyme Fundamentals and Compatibility

The table below summarizes diglyme's basic properties and general compatibility with battery components.

Property Description
Chemical Name Diethylene glycol dimethyl ether (Diglyme) [1]
CAS Number 111-96-6 [1]
Molecular Formula C6H14O3 [1]
Primary Role Solvent in electrolyte solutions [1]
Key Advantage Excellent solvating properties for metal ions, facilitates formation of stable solid-electrolyte interphase (SEI) on anodes [2] [3]
High-Voltage Limitation Oxidizes at voltages exceeding ~3.9 V (vs. Na+/Na); similar limitations expected in Li-ion systems [2]

Troubleshooting Common Issues

Here are specific problems you might encounter and the experimental evidence-backed solutions.

Issue 1: Poor Oxidation Stability at High Voltages
  • Problem Description: When charging a battery with a high-voltage cathode (e.g., above 4.0V) using a standard diglyme-based electrolyte, you observe rapid capacity fade and low Coulombic efficiency. This is due to electrolyte oxidation and decomposition at the cathode surface [2].
  • Experimental Evidence: In sodium-ion batteries, a 1.0 M NaOTf in diglyme electrolyte showed a large irreversible charge capacity and a low initial Coulombic efficiency of only 50% when charged to 4.0 V. Scanning Electron Microscopy (SEM) and analysis confirmed a thick layer of carbon-containing byproducts on the cathode surface due to parasitic reactions [2].
  • Recommended Solution: Incorporate strongly associating anions like nitrate (NO³⁻) into the electrolyte formulation.
    • Protocol: Add a small amount of sodium nitrate (NaNO₃, 0.04 M) to a 1.0 M NaOTf in diglyme electrolyte. This additive participates in the solvation structure, passivating reactive sites on the diglyme solvent and facilitating a cathode electrolyte interphase (CEI) enriched with NaF and NaNₓOᵧ. This layer boosts oxidation resistance to over 4.8 V [2].
    • Validation Technique: Use Linear Sweep Voltammetry (LSV) with a Na||stainless steel cell to show the extended stable window. In a Na||NNM (Na₂/₃Ni₁/₂Mn₁/₂O₂) cell, this reformulated electrolyte achieved an average Coulombic efficiency of 99.34% and 80.5% capacity retention after 100 cycles [2].
Issue 2: Suboptimal Ionic Transport
  • Problem Description: The electrolyte exhibits lower-than-expected ionic conductivity, limiting rate capability.
  • Experimental Evidence: Research on LiTFSI-LiNO₃ mixtures in diglyme for lithium-based batteries shows that the ratio of anions significantly impacts ion transport. Weakly associating anions (like TFSI⁻) and strongly associating anions (like NO₃⁻) create different solvation structures and dynamics, which directly influence conductivity [4].
  • Recommended Solution: Optimize the salt composition by using a mixture of salts.
    • Protocol: Formulate an electrolyte using a mixture of LiTFSI and LiNO₃ in diglyme. The optimal ratio must be determined experimentally for your system, as it affects solvation structure and transport properties [4].
    • Validation Technique: Use Raman spectroscopy to characterize the solvation structure. A shift in peaks (e.g., a decrease in the intensity of the contact ion pair peak at ~1039 cm⁻¹) indicates a change in the coordination structure towards more free ions, which is beneficial for conductivity [2] [4]. Classical Molecular Dynamics simulations can further corroborate these findings [4].

Experimental Workflows & Mechanisms

The following diagrams illustrate the core concepts and experimental approaches for mitigating diglyme's limitations.

G High-Voltage Problem High-Voltage Problem Molecular Mechanism Molecular Mechanism High-Voltage Problem->Molecular Mechanism Diglyme Oxidation at Cathode Diglyme Oxidation at Cathode Molecular Mechanism->Diglyme Oxidation at Cathode Nitrate Anion (NO₃⁻) Nitrate Anion (NO₃⁻) Anion Coordination Anion Coordination Nitrate Anion (NO₃⁻)->Anion Coordination Passivated Diglyme H sites Passivated Diglyme H sites Anion Coordination->Passivated Diglyme H sites Stable CEI Formation Stable CEI Formation High Oxidation Resistance High Oxidation Resistance Stable CEI Formation->High Oxidation Resistance Parasitic Reactions Parasitic Reactions Diglyme Oxidation at Cathode->Parasitic Reactions Thick Decomposition Layer Thick Decomposition Layer Parasitic Reactions->Thick Decomposition Layer Low Coulombic Efficiency Low Coulombic Efficiency Thick Decomposition Layer->Low Coulombic Efficiency Inhibited Oxidation Inhibited Oxidation Passivated Diglyme H sites->Inhibited Oxidation Inhibited Oxidation->Stable CEI Formation

Mechanism of Nitrate Additive Action

G Start: Issue Suspected Start: Issue Suspected Check Operating Voltage Check Operating Voltage Start: Issue Suspected->Check Operating Voltage Electrochemical Validation Electrochemical Validation LSV Test LSV Test Electrochemical Validation->LSV Test Shows low onset voltage GCD Test GCD Test Electrochemical Validation->GCD Test Shows low Coulombic efficiency Material Characterization Material Characterization SEM/EDX SEM/EDX Material Characterization->SEM/EDX Shows thick C-rich layer Raman/NMR Raman/NMR Material Characterization->Raman/NMR Analyzes solvation structure Solution Implemented Solution Implemented Add NaNO₃/LiNO₃ Add NaNO₃/LiNO₃ Solution Implemented->Add NaNO₃/LiNO₃ Voltage > ~4.0V? Voltage > ~4.0V? Check Operating Voltage->Voltage > ~4.0V? Yes: High-V Instability Likely Yes: High-V Instability Likely Voltage > ~4.0V?->Yes: High-V Instability Likely Yes No: Check Other Factors No: Check Other Factors Voltage > ~4.0V?->No: Check Other Factors No Yes: High-V Instability Likely->Electrochemical Validation LSV Test->Material Characterization GCD Test->Material Characterization SEM/EDX->Solution Implemented Raman/NMR->Solution Implemented Re-test: LSV/GCD Re-test: LSV/GCD Add NaNO₃/LiNO₃->Re-test: LSV/GCD Performance Improved? Performance Improved? Re-test: LSV/GCD->Performance Improved? Issue Resolved Issue Resolved Performance Improved?->Issue Resolved Yes Re-evaluate Formulation Re-evaluate Formulation Performance Improved?->Re-evaluate Formulation No

High-Voltage Instability Troubleshooting Workflow

Key Considerations for Different Battery Types

  • Lithium-Sulfur (Li-S) Batteries: Diglyme is a common base for electrolytes in Li-S batteries [3] [4]. Its ability to solvate various lithium salts and form a stable interface with the lithium metal anode is highly valuable. Research focuses on additives to mitigate the polysulfide shuttle effect [3].
  • Sodium-Ion Batteries: Diglyme demonstrates excellent compatibility with sodium anodes and enables reversible charge storage in graphite, which is otherwise not feasible in common carbonate electrolytes [2].
  • Magnesium Batteries: Diglyme is used to study magnesium conducting electrolytes, where it facilitates the formation of specific complexes like MgCl⁺, which is crucial for reversible electrochemistry [5].

References

Troubleshooting Guide: High-Voltage Instability of Diglyme Electrolytes

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why does my sodium-ion battery with a standard diglyme-based electrolyte show large irreversible capacity and rapid failure when charged above 4.0V?

A: This is a classic symptom of diglyme solvent oxidation. Standard 1.0 M diglyme electrolytes (e.g., NaOTf in diglyme) have a low anodic stability limit, beginning to oxidize and decompose at voltages exceeding 3.9 V (vs. Na+/Na) [1]. This decomposition forms a thick, non-uniform layer of carbon-containing byproducts on the cathode surface, which impedes Na+ ion transport and causes irreversible capacity loss [1].

Diagnosis Checklist:

  • Voltage Check: Is your cathode material charged above 3.9V? This triggers the problem.
  • Performance Signs: Look for low initial Coulombic efficiency (around 50%), continuous capacity fade, and premature cell failure.
  • Post-Mortem Analysis: Ex-situ SEM/EDX of the cathode surface after cycling can reveal a thick layer with significant carbon content, confirming uncontrolled electrolyte decomposition [1].

Q: How can I prevent diglyme oxidation to enable high-voltage operation?

A: The most effective method is to reformulate the electrolyte with a small amount of a foreign anion, such as nitrate (NO₃⁻), to passivate the reactive sites on the diglyme solvent [1].

  • Primary Solution (Anion-Mediated Passivation): Add a trace amount of sodium nitrate (NaNO₃) to your standard 1.0 M diglyme electrolyte. A concentration of 0.04 M NaNO₃ is sufficient to stabilize the electrolyte [1].
  • Mechanism: The NO₃⁻ anions integrate into the solvation shell around Na+, which passivates the nucleophilic, reactive hydrogen atoms on the diglyme molecules. This inhibits the dehydrogenation pathway that leads to oxidation [1].
  • Result: This approach facilitates the formation of a protective Cathode Electrolyte Interphase (CEI) enriched with NaF and NaNₓOᵧ, boosting the oxidation resistance of the electrolyte to over 4.8 V (vs. Na+/Na) [1].

The following table summarizes the performance difference before and after electrolyte reformulation.

Feature Standard Diglyme Electrolyte (1.0 M NaOTf in Diglyme) Reformulated Diglyme Electrolyte (with 0.04 M NaNO₃)
Onset Oxidation Voltage ~3.9 V (vs. Na+/Na) [1] >4.8 V (vs. Na+/Na) [1]
Initial Coulombic Efficiency ~50% [1] ~99.3% [1]
Cathode Surface After Cycling Thick, uneven byproduct layer [1] Stable Cathode Electrolyte Interphase (CEI) [1]
Capacity Retention Fails after 21 cycles [1] 80.5% after 100 cycles [1]
Compatibility Poor with high-voltage cathodes [1] Good for various high-voltage cathode materials [1]

Experimental Protocol: Electrolyte Reformulation & Validation

This section provides a step-by-step methodology to implement the anion-mediated stabilization approach and validate its effectiveness in your lab.

Protocol 1: Reformulating the Diglyme Electrolyte

Objective: To prepare and characterize a high-voltage-stable diglyme-based electrolyte.

Materials:

  • Anhydrous Diethylene glycol dimethyl ether (Diglyme)
  • Sodium trifluoromethanesulfonate (NaOTf)
  • Sodium nitrate (NaNO₃)
  • Argon-glove box (H₂O < 1 ppm, O₂ < 1 ppm)

Procedure:

  • Drying: Ensure all salt and solvent materials are properly dried and stored in an argon-glove box.
  • Base Electrolyte: Prepare a 1.0 M solution of NaOTf in diglyme. This is your "G2" control electrolyte [1].
  • Reformulated Electrolyte (R-G2): To the G2 electrolyte, add NaNO₃ to a final concentration of 0.04 M. Stir until completely dissolved [1].

Characterization (Optional but Recommended):

  • Raman Spectroscopy: Confirm the change in solvation structure. The peak for the contact ion pair (CIP-OTf) at ~1039 cm⁻¹ should decrease in intensity, indicating the dissociation of OTf⁻ anions from the coordination structure due to the presence of NO₃⁻ [1].
  • Linear Sweep Voltammetry (LSV): Using a Na||stainless steel cell, verify the improved stability. The R-G2 electrolyte should show no significant current until ~4.8 V, unlike the G2 electrolyte, which breaks down at 3.9 V [1].

Protocol 2: Validating Performance in a Half-Cell

Objective: To electrochemically validate the oxidation resistance of the reformulated electrolyte.

Materials:

  • Prepared G2 and R-G2 electrolytes
  • High-voltage cathode material (e.g., P3-type Na₂/₃Ni₁/₂Mn₁/₂O₂)
  • Sodium metal foil (anode)
  • Glass fiber separator
  • CR2032-type coin cell casings

Procedure:

  • Cell Assembly: In an argon-glove box, assemble Na||NNM coin cells using the two different electrolytes (G2 and R-G2) for comparison.
  • Galvanostatic Charge-Discharge (GCD): Cycle the cells between a voltage range that charges above 4.0 V (e.g., 4.2 V or 4.5 V).
  • Data Analysis:
    • Compare the first-cycle charge profile. The cell with G2 electrolyte will show a large irreversible charge capacity, while the R-G2 cell should show a normal, reversible profile [1].
    • Track the Coulombic efficiency over 20-30 cycles. The R-G2 cell should maintain a high efficiency (>99%), while the G2 cell will show persistently low efficiency [1].

Mechanism Visualization via Graphviz

The diagrams below illustrate the mechanism of diglyme decomposition and stabilization. The DOT scripts are provided for your use and modification.

Diagram 1: Diglyme Oxidation Mechanism & Problem

This diagram shows how standard diglyme electrolytes decompose at high voltage.

G HighVoltage High Voltage (>3.9 V vs. Na+/Na) Diglyme Diglyme Solvent HighVoltage->Diglyme NucleophilicO Nucleophilic Oxygen (unpaired electrons) Diglyme->NucleophilicO ReactiveH Reactive Hydrogen Sites Diglyme->ReactiveH Oxidation Oxidation & Dehydrogenation NucleophilicO->Oxidation ReactiveH->Oxidation ThickCEI Thick, Uneven Byproduct Layer Oxidation->ThickCEI PoorPerformance Low Coulombic Efficiency & Cell Failure ThickCEI->PoorPerformance

Diagram 2: Anion-Mediated Stabilization Solution

This diagram illustrates how nitrate anions prevent decomposition and form a stable interface.

G Additive Add NaNO₃ (0.04 M) SolvationShell NO₃⁻ enters solvation shell Additive->SolvationShell Passivation Passivates reactive H sites SolvationShell->Passivation StableCEI Forms stable CEI (NaF, NaNxOy) Passivation->StableCEI HighVoltageOK Stable up to 4.8 V StableCEI->HighVoltageOK

I hope this technical support guide provides a clear path to resolving diglyme decomposition in your experiments. The reformulation strategy is elegant as it requires only a minor additive to enable a major performance improvement.

References

enhancing sodium ion diffusion with diglyme coordination

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have about this topic:

Q1: What is the fundamental principle behind using solvents like diglyme to enhance sodium-ion diffusion? The core idea is competitive coordination. In simple terms, by using a blend of solvents with different solvation strengths and molecular sizes, you can tailor the solvation shell around the sodium ion (Na⁺). This can lead to a smaller, more stable solvation structure that diffuses more easily and can lower the energy barrier for intercalation into electrode materials [1].

Q2: I've achieved high capacity, but my co-intercalation potential is too high (~0.7V), reducing the full-cell voltage. How can I lower this? A high co-intercalation potential is a common challenge. Recent research suggests a strategy of synergistically competitive coordination [1]. You can try incorporating a co-solvent that is both small in size and has weak solvation power (e.g., dimethoxymethane, DMM) into your standard ether solvent (e.g., DME). This approach competitively reduces the number and size of solvent molecules co-intercalating with Na⁺, which can significantly lower the potential. One study reported a reduction from 0.58 V in pure DME to 0.4 V in an optimized DME:DMM blend, without sacrificing rate capability [1].

Q3: Why is the initial Coulombic efficiency (ICE) of my carbon anode low, and how can electrolyte design help? Low ICE is often due to irreversible sodium trapping at structural defects in the anode and continuous solid electrolyte interphase (SEI) formation [2]. While electrolyte design alone may not fully solve this, strategies that promote a stable and compact SEI are crucial. Furthermore, the competitive coordination strategy mentioned above can lead to a "milder intercalation mechanism," which may reduce irreversible reactions at the interface [1]. Pre-sodiation is a widely adopted strategy to compensate for initial ICE loss [2].

Troubleshooting Guide

Use the following table to diagnose and address common experimental issues.

Problem Possible Cause Suggested Solution & Experimental Considerations
High Co-intercalation Potential Solvent molecules in Na⁺ solvation shell are too large or too many, leading to strong repulsion in graphite layers [1]. Blend in a small-weak co-solvent. Test solvents like DMM. Systematically vary the volume ratio (e.g., DME:DMM from 1:1 to 1:2). Use CV and GITT to monitor potential shift [1].
Rapid Capacity Fade Unstable SEI; excessive decomposition of electrolyte components; structural degradation of anode from large solvated ions. Optimize electrolyte formulation and consider additives. Evaluate SEI stability via long-term cycling. Characterize electrode morphology post-cycling. Ensure co-solvent has sufficient cathodic stability [1].
Poor Rate Capability Sluggish Na⁺ diffusion kinetics; high viscosity of electrolyte. Verify competitive coordination effect. The blend should maintain high ionic conductivity. Test rate performance across specific currents (e.g., 0.1 A g⁻¹ to 5 A g⁻¹). A well-designed system should retain high capacity at 5 A g⁻¹ [1].
Low Initial Coulombic Efficiency (ICE) Irreversible sodium ion trapping in anode defects; excessive SEI formation. Focus on anode material structure and pre-sodiation. While electrolyte engineering helps, also optimize anode synthesis to minimize unstable defects. Consider pre-sodiation treatments as a common mitigation strategy [2].

Experimental Protocol: Tailoring Co-intercalation Potential via Competitive Coordination

This protocol is adapted from recent literature investigating competitive coordination in dilute ether electrolytes for graphite anodes [1].

1. Objective To lower the sodium co-intercalation potential in a graphite anode by formulating an electrolyte based on a mixture of a strong solvent (Diglyme) and a small-weak co-solvent.

2. Materials

  • Salts: Sodium hexafluorophosphate (NaPF₆)
  • Solvents: Diglyme (G2, strong solvent), Dimethoxymethane (DMM, small-weak co-solvent)
  • Electrodes: Graphite working electrode, Sodium metal counter/reference electrode.
  • Cell Hardware: Coin cell or pouch cell components.

3. Methodology

  • Electrolyte Preparation: In an argon-filled glovebox, prepare the following electrolyte solutions. Use volumetric ratios for accuracy.
    • Control: 1.0 M NaPF₆ in pure Diglyme.
    • Test Formulation: 1.0 M NaPF₆ in a Diglyme:DMM mixture (suggested starting ratio 1:2 by volume, denoted as D1M2).
  • Cell Assembly: Assemble Na||graphite coin cells using the control and test electrolytes.
  • Electrochemical Testing:
    • Cyclic Voltammetry (CV): Perform CV at a slow scan rate (e.g., 0.1 mV s⁻¹) between 0.01 V and 2 V vs. Na⁺/Na. Key observation: The main reduction (sodiation) peak should shift to a lower potential in the D1M2 electrolyte compared to the control.
    • Galvanostatic Cycling: Perform charge-discharge cycling at various specific currents. Key observation: The long discharge plateau associated with co-intercalation will appear at a lower voltage in the D1M2 electrolyte.
    • Galvanostatic Intermittent Titration Technique (GITT): Use GITT to precisely quantify the equilibrium potential of the co-intercalation reaction throughout the sodiation process.

The workflow and mechanism behind this protocol can be visualized as follows:

Key Technical Considerations for Experimental Design

  • Solvent Selection: The principle is not limited to DMM. You can screen other small-weak co-solvents that are electrochemically stable and can compete for coordination sites in the Na⁺ solvation shell [1].
  • Characterization: To deeply understand the mechanism, techniques like operando X-ray diffraction (XRD) are valuable. They can reveal the phase evolution of the graphite electrode during sodiation and show milder interlayer expansion in the optimized electrolyte [1].
  • Temperature Effect: Remember that co-intercalation potential is temperature-dependent. Testing at elevated temperatures (e.g., 60°C) can lead to an even lower potential, but ensure your electrolyte components are stable [1].

References

diglyme solvent stability under cycling conditions

Author: Smolecule Technical Support Team. Date: February 2026

Diglyme Stability: Mechanisms & Evidence

The table below summarizes the key decomposition pathways and conditions identified in recent research.

Decomposition Pathway Triggering Conditions Experimental Evidence & Key Findings
Chemical decomposition by reactive Mg+ species [1] During electrochemical cycling (e.g., Mg deposition), via transient, partially reduced Mg monocations (Mg2+ → Mg+). DFT calculations show exergonic decomposition pathways when diglyme coordinates to Mg+. Stability is largely dictated by the kinetic barrier to decomposition [1].
Thermal decomposition [2] Elevated temperatures (e.g., 158°C) at electrode-electrolyte interface; simulated with nano-sized MgV2O4 and Mg(TFSI)2/diglyme electrolyte. In situ 13C MAS NMR identified new carbonaceous species, confirming decomposition of diglyme molecules. This is a major pathway convoluted with redox reactions during cycling [2].
Anodic Oxidation [3] At the cathode interface, especially with high-voltage materials. While not quantified for Mg, diglyme is considered to have a relatively low anodic limit. In Li-metal systems, diglyme is classified as a strong solvating solvent that can destabilize the electrolyte at the anode. Its stability window is lower than that of sulfones or fluorinated ethers [1] [3].

Experimental Protocols for Stability Assessment

Here are detailed methodologies from the research to help you experimentally probe diglyme stability.

Probing Mg+-Induced Chemical Decomposition

This protocol uses computational and experimental methods to assess susceptibility to reduction by reactive intermediates [1].

  • Computational Method (DFT Calculations):

    • Objective: Identify reaction profiles and free energy changes (ΔG) for diglyme decomposition when coordinated to a Mg+ cation.
    • Software: Gaussian 16.
    • Level of Theory: Geometry optimization and frequency calculations at the PCM/wB97X-D/6-31G(d) level. Final single-point energies are obtained with a larger 6-311+G(d,p) basis set.
    • Procedure: Calculate the transition state and reaction energy for potential decomposition pathways (e.g., C-O bond cleavage). A significantly exergonic ΔG indicates thermodynamic instability, but the kinetic barrier (activation energy) is a critical factor for practical stability.
  • Experimental Method (Cyclic Voltammetry - CV):

    • Objective: Evaluate the electrochemical stability and reversibility of Mg plating/stripping in the diglyme-based electrolyte.
    • Cell Setup: Use a beaker cell with a Pt working electrode, Mg counter electrode, and a reference electrode (e.g., Ag/AgBF4 in 3-methylsulfolane, calibrated to Mg/Mg2+).
    • Electrolyte Preparation: Use a purified Mg salt (e.g., MgTFSI2, dried under vacuum at 160°C) and diglyme (distilled and stored over 3Å molecular sieves).
    • Measurement: Scan the potential and observe the current response. Poor Coulombic efficiency, large overpotentials for Mg deposition, and an inability to strip the deposited Mg indicate electrolyte decomposition.
Investigating Thermal Decomposition on Electrode Surfaces

This protocol uses solid-state NMR to detect thermal decomposition products [2].

  • Objective: Simulate and identify decomposition products formed from diglyme-based electrolytes at elevated temperatures at the electrode interface.
  • Materials:
    • Electrode Material: Synthesize nanocrystals of a relevant material (e.g., ~20 nm MgV2O4 via hydrothermal synthesis).
    • Electrolyte: 1.0 M Mg(TFSI)2 in diglyme.
  • Sample Preparation: Mix 140 mg of the nanocrystalline powder with 120 μL of the electrolyte in a magic-angle spinning (MAS) NMR rotor.
  • Measurement (In situ 13C MAS NMR):
    • Instrument: Solid-state NMR spectrometer.
    • Conditions: Heat the sample to an elevated temperature (e.g., 158°C) for an extended period (e.g., 4 days) inside the spectrometer while spinning at the magic angle.
    • Analysis: Monitor the 13C NMR spectrum for the appearance of new peaks, which correspond to decomposition products from the diglyme solvent. Compare the spectrum before and after heating.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter.

  • Q: My diglyme-based Mg electrolyte shows high overpotential and poor Coulombic efficiency during cycling. What is the likely cause?

    • A: This is likely due to chemical decomposition of diglyme facilitated by reactive Mg+ species formed during plating/stripping [1]. The decomposition products passivate the electrode surface, increasing resistance and reducing efficiency.
  • Q: My battery capacity degrades rapidly after many cycles, especially at higher operating temperatures. Why?

    • A: Long-term capacity fade can be linked to progressive thermal decomposition of the electrolyte at the electrode interface. Localized hotspots during cycling can accelerate the breakdown of diglyme, consuming active electrolyte and forming resistive surface layers [2].
  • Q: How can I improve the stability of my diglyme-based electrolyte?

    • A: Consider these approaches:
      • Salt Engineering: Use Mg salts that favor the formation of stable clusters like Mg2Cl3+, which have been associated with better performance and less decomposition [1].
      • Solvent Blending: Mix diglyme with a more stable co-solvent. For example, sulfones have a higher anodic stability limit, which can shift the burden of stability away from the ether solvent [1].
      • Additives: Incorporate additives that can scavenge the reactive Mg+ species or form a more stable Solid-Electrolyte Interphase (SEI) to protect the diglyme.

Experimental Workflow & Decomposition Pathways

The Graphviz diagram below illustrates the logical workflow for investigating diglyme stability and the primary decomposition mechanisms.

References

diglyme-d14 solvation properties vs propylene carbonate

Author: Smolecule Technical Support Team. Date: February 2026

Solvation Properties at a Glance

The table below summarizes the key comparative properties of Propylene Carbonate (PC) and Diglyme (DG) based on the search results, particularly highlighting findings from a 2023 study on sodium solvation. [1]

Property Propylene Carbonate (PC) Diglyme (DG) Notes & Implications
Reaction Entropy of Na⁺ Deposition (ΔRS) ~ 0 J mol⁻¹ K⁻¹ (Highly Positive) [1] Large Positive Value [1] A more positive entropy suggests a more disordered system after solvation. PC's near-zero value implies a unique, highly ordered solvation structure.
Solvation Structure Likely strong, well-defined solvation shell [1] Less ordered solvation structure [1] The entropy data indicates PC forms a more stable and rigid solvation shell around Na⁺ ions.
Electrochemical Stability Less stable at Na/Na⁺ potential [1] More stable at Na/Na⁺ potential [1] DG's superior stability against reduction is crucial for forming a better Solid Electrolyte Interphase (SEI) in sodium metal batteries.
Dielectric Constant (εr) 64 [2] Information Missing PC's high dielectric constant makes it a high-polarity solvent, effective at solvating ions and increasing electrolyte conductivity. [2]
Dipole Moment 4.9 D [2] Information Missing PC's high dipole moment confirms its high polarity, classifying it as a strong polar, aprotic solvent. [2]
Viscosity Information Missing Information Missing PC is often mixed with low-viscosity solvents (like DMC) to improve ion transport. [2] [3]
General Solvent Nature Polar Aprotic [2] [3] Polar Aprotic (inferred) Both are classified as polar aprotic solvents, suitable for electrochemistry.

Experimental Insights and Methodologies

The core comparative data comes from a 2023 study that investigated the entropic contributions to sodium solvation, which is key to understanding solvent stability in battery applications. [1]

  • Core Experimental Technique: The key methodology was electrochemical microcalorimetry at single electrodes. This technique measures the tiny heat flows (reaction entropy, ΔRS) associated with the electrochemical deposition of sodium metal from the electrolyte.
  • Key Finding: The study found a stark contrast in the reaction entropy for sodium ion deposition between the two solvents. PC exhibited a near-zero value, while DG showed a large positive value. This fundamental thermodynamic difference is a direct probe of the solvation structure and dynamics. [1]
  • Interpretation: A large positive entropy suggests a transition to a more disordered state. The near-zero entropy in PC indicates that the solvent molecules form a highly ordered and stable solvation shell around the Na⁺ ion. During deposition, this ordered structure does not lead to a significant net increase in disorder, unlike in DG. This rigid solvation structure in PC is linked to its lower reduction stability. [1]

The following diagram illustrates the logical relationship and experimental observation derived from this study.

G A Solvent Type B Solvation Shell Structure A->B Defines C Experimental Measurement (Reaction Entropy ΔR𝑆) B->C Manifests in D Implied Property (Electrochemical Stability) C->D Explains PC Propylene Carbonate (PC) PC->B Strong, Ordered PC->C ΔR𝑆 ≈ 0 PC->D Less Stable DG Diglyme (DG) DG->B Less Ordered DG->C ΔR𝑆 >> 0 DG->D More Stable

Implications for Research and Development

The differing solvation properties lead to direct practical consequences, especially in the field of energy storage:

  • Electrolyte Formulation: PC is a high-permittivity solvent often used in electrolyte mixtures with low-viscosity solvents (like dimethyl carbonate, DMC) to balance ion-pair dissociation and ion transport. [2] [3] Diglyme-based electrolytes are valued for their reductive stability with sodium metal anodes.
  • Solid Electrolyte Interphase (SEI) Formation: The lower reduction stability of PC at the sodium metal potential leads to its decomposition during the first charging cycles. This forms the SEI. A solvent with higher stability like diglyme can lead to the formation of a thinner, more stable, and higher-quality SEI, which is critical for battery cycle life and safety. [1]
  • Application Beyond Batteries: The properties of PC, particularly as a polar aprotic solvent, also make it a subject of interest as a green solvent in organic electrosynthesis, where it can replace more problematic solvents like DMF or acetonitrile. [3]

A Note on Diglyme-d14

The search results do not contain a direct comparison with This compound. This compound is the perdeuterated version of the molecule, where all hydrogen atoms are replaced with deuterium. The primary use of deuterated solvents is in Nuclear Magnetic Resonance (NMR) spectroscopy, as deuterium has a different magnetic moment than hydrogen and does not interfere with the measurement of proton (1H) NMR signals.

While the fundamental chemical and solvation properties are expected to be very similar to regular diglyme, deuterated compounds can exhibit a known kinetic isotope effect. This means that bonds involving deuterium are slightly stronger and harder to break than those involving hydrogen, which can lead to subtly different reaction rates. This effect is not typically a primary concern in bulk solvation studies but could be relevant in detailed kinetic analyses.

References

diglyme-d14 performance in sodium vs lithium batteries

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Electrochemical Data

The table below summarizes the key experimental findings for diglyme-based electrolytes when used with graphite anodes against sodium and lithium metal.

Feature Sodium (Na) with Diglyme Lithium (Li) with Diglyme
Graphite Anode Performance Reversible intercalation [1] Exfoliation upon extended cycling [1]
Specific Capacity ~80 mAh/g [1] Very low (<35 mAh/g) [1]
Cycle Life >1000 cycles with >99% reversibility [1] Inferior, not sustainable [1]
Core Mechanism Solvent co-intercalation forming ternary Graphite Intercalation Compounds (GICs) [1] Unstable intercalation [1]
Coordination Structure (NMR) Two diglyme molecules coordinate to each Na⁺ [2] [3] Information not specified in search results
Molecular Dynamics (NMR) At room temperature, weak coordination and rotation around the O-Na axis [2] [3] Information not specified in search results
Preferred Conductive Salts NaOTf, NaPF₆ [4] Information not specified in search results
Impact on Ion Diffusion Active motion of complexes favors Na⁺ diffusion [2] [3] Information not specified in search results

Experimental Protocols & Methodologies

The following experimental details are primarily derived from solid-state NMR studies, which provide direct evidence of the co-intercalation mechanism and molecular behavior.

  • Sample Synthesis: A ternary intercalation compound is synthesized via a solution reaction, involving graphite, sodium metal, and deuterated diglyme (diglyme-d14). The use of deuterated diglyme is crucial for enabling detailed ²H NMR spectroscopy [2] [3].
  • Solid-State NMR Spectroscopy: This is the core technique for investigation.
    • Nuclei Used: ²³Na, ⁷Li, ¹H, and ¹³C for a multi-nuclear approach, providing direct evidence and quantitative details on ion-solvent-graphite interactions [1]. ²H is specifically used to study the dynamics of the deuterated diglyme molecules [2] [3].
    • Data Acquisition: NMR measurements are performed at varied temperatures (e.g., from 233 K to room temperature) to study molecular dynamics [2] [3].
    • Key Findings: The ²H NMR spectra reveal that at low temperatures, two diglyme molecules rigidly coordinate to each sodium ion. At room temperature, the coordination becomes weak, with diglyme rotating around the O-Na axis. This active motion is favorable for sodium diffusion within the graphite lattice [2] [3].
  • Complementary Techniques: Other methods used in related research include:
    • X-ray Diffraction (XRD): To study structural changes in the graphite electrode [4].
    • Electrochemical Dilatometry: To measure dimensional changes (e.g., swelling) in the graphite electrode during cycling [4].
    • Online Electrochemical Mass Spectrometry (OEMS): To identify and quantify gaseous byproducts from side reactions [4].
    • Scanning/Transmission Electron Microscopy (SEM/TEM): To examine electrode morphology and solid electrolyte interphase (SEI) formation [4].

Mechanism Visualization: Co-intercalation & Dynamics

The following diagram illustrates the distinct intercalation mechanisms and molecular dynamics of sodium-diglyme and lithium-diglyme complexes in graphite, as revealed by NMR studies.

G cluster_na Sodium-Diglyme in Graphite cluster_li Lithium-Diglyme in Graphite Na_Graphite Graphite Anode Na_Coordination Coordination Structure: Two diglyme molecules per Na⁺ ion Na_Graphite->Na_Coordination  Discharge Na_Dynamics Molecular Dynamics: Weak coordination & rotation at room temp. Na_Coordination->Na_Dynamics  Enables Na_Performance Stable Performance: Reversible intercalation ~80 mAh/g, >1000 cycles Na_Dynamics->Na_Performance  Facilitates Li_Graphite Graphite Anode Li_Coordination Unstable Coordination Li_Graphite->Li_Coordination  Discharge Li_Dynamics Leads to Li_Coordination->Li_Dynamics Li_Performance Poor Performance: Graphite exfoliation Low capacity Li_Dynamics->Li_Performance  Causes

The diagram highlights the critical difference: the formation of a stable, dynamic sodium-diglyme complex that enables reversible intercalation, contrasted with the unstable lithium-diglyme interaction that leads to structural degradation.

Conclusion for Battery Development

The experimental data clearly shows that diglyme-based electrolytes are a highly promising avenue for developing sodium-ion batteries, particularly for enabling the use of cost-effective graphite anodes. The solvent co-intercalation mechanism, which is a failure mode for lithium, is the key to success for sodium, leading to excellent cycle life and reversibility [1].

For lithium-ion systems, the co-intercalation of diglyme is detrimental, causing exfoliation of the graphite layers. Therefore, this electrolyte is not a suitable candidate for conventional LIBs with graphite anodes [1].

The distinct behaviors underscore the importance of understanding specific ion-solvent-host interactions in battery design. The insights from these studies on sodium systems could be valuable for improving other carbon-based anodes.

References

diglyme solvent properties vs alternative ether solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Performance Comparison

Property / Aspect Diglyme (Diethylene glycol dimethyl ether) DMSO (Dimethyl sulfoxide) PC (Propylene Carbonate) EC/DMC (Ethylene Carbonate/ Dimethyl Carbonate)
Chemical Formula C₆H₁₄O₃ [1] C₂H₆OS [1] C₄H₆O₃ Mixture
Molecular Weight (MW) 134.17 [1] 78.13 [1] 102.09 -
Boiling Point (°C) 162 [1] 189 [1] 242 -
Density (g/mL) 0.943 [1] 1.092 [1] 1.2 -
Viscosity Low (in EHA-diglyme absorbent) [2] Low (1.99 mPa·s at 298K) [2] High Medium
Electrochemical Stability (vs. Na⁺/Na) ~3.9 V (Baseline) [3] Information Missing Co-intercalates, causes large expansion (~163%) [4] Conventional intercalation, minimal expansion [4]
Performance in SIBs With additive: Stable to >4.8 V, enables solvent co-intercalation [3] [4] Information Missing Poor long-term cycling, large structural expansion [4] Standard performance, plateaus degrade over time [4]
Performance in CO₂ Capture Good absorption/desorption with EHA, but hampered by water; Reproductive toxicity concern [2] Good absorption/desorption with EHA, lower energy consumption, no reproductive toxicity [2] Information Missing Information Missing
Key Advantages High reversibility in co-intercalation; Fast kinetics [4] High boiling point, low vapor pressure, environmentally friendly [2] Information Missing Industry standard for conventional intercalation [4]
Key Limitations Low oxidation stability (without modification); Reproductive toxicity [3] [2] Information Missing Causes extreme electrode expansion, inferior cycle life [4] Lower rate capability vs. optimized diglyme systems [4]

Key Experimental Data and Protocols

The following experimental findings highlight how diglyme's performance is evaluated and enhanced in specific applications.

Enhancing Diglyme's Oxidation Stability in Sodium-Ion Batteries
  • Objective: To overcome the low anodic stability (oxidizes >3.9 V) of standard 1.0 M NaOTf in diglyme electrolyte for high-voltage sodium-ion batteries [3].
  • Methodology: A trace amount of sodium nitrate (NaNO₃, 0.04 M) was added to the diglyme-based electrolyte. The reformulated electrolyte was tested in Na||Na₂/₃Ni₁/₂Mn₁/₂O₂ (NNM) half-cells. Techniques like Linear Sweep Voltammetry (LSV), galvanostatic charge-discharge cycling, and Raman spectroscopy were used to evaluate oxidation stability and solvation structure changes [3].
  • Key Findings: The NO₃⁻ anion enters the solvation shell, passivating the reactive sites on diglyme and facilitating a protective cathode electrolyte interphase (CEI) rich in NaF and NaNₓOᵧ. This boosted the oxidation resistance from 3.9 V to over 4.8 V, enabling high coulombic efficiency (99.34%) and stable cycling [3].
Solvent Co-intercalation in Layered Cathodes
  • Objective: To investigate the mechanism and effects of diglyme co-intercalation in P2-type NaₓTiS₂ cathode materials [4].
  • Methodology: Researchers compared the electrochemical performance and structural changes of P2-NaₓTiS₂ in diglyme-based, propylene carbonate (PC)-based, and standard EC/DMC-based electrolytes. They used operando X-ray Diffraction (XRD) and electrochemical dilatometry (ECD) to monitor real-time structural evolution and electrode thickness changes during cycling [4].
  • Key Findings: Diglyme co-intercalation caused a reversible 106% expansion of the interlayer spacing. Surprisingly, ECD showed electrode expansion during desodiation, indicating opposing fluxes of Na⁺ ions leaving and solvent molecules entering. This process led to better long-term cycling stability and rate capability compared to conventional EC/DMC electrolyte [4].
Replacing Diglyme in CO₂ Capture Absorbents
  • Objective: To develop an environmentally friendly non-aqueous CO₂ absorbent by replacing toxic diglyme [2].
  • Methodology: Researchers formulated absorbents using 2-Ethylhexylamine (EHA) with either diglyme or DMSO. They measured and compared absorption capacity, absorption rate, solution viscosity, and regeneration energy consumption at various temperatures [2].
  • Key Findings: The EHA-DMSO absorbent showed satisfactory absorption/desorption performance with lower regeneration energy consumption than traditional monoethanolamine (MEA) aqueous solution. Crucially, DMSO does not carry the reproductive toxicity associated with diglyme, making it a safer and more sustainable alternative for this application [2].

Research Workflow: Electrolyte Stability Testing

The diagram below summarizes the key experimental workflow for evaluating and improving diglyme-based electrolytes in battery research, as detailed in the studies.

cluster_1 Reformulation Strategy cluster_2 Key Characterization Techniques cluster_3 Mechanism Probe Start Identify Limitation: Low Oxidation Stability (<4.0V) A Electrolyte Reformulation Start->A B Electrochemical & Physical Characterization A->B A1 Add Functional Additive (e.g., NaNO₃) A->A1 C Interphase & Structural Analysis B->C B1 Linear Sweep Voltammetry (LSV) B->B1 End Performance Validation in Full Cell C->End C1 X-ray Photoelectron Spectroscopy (XPS) C->C1 A2 Alter Solvation Structure B2 Galvanostatic Cycling B3 Raman / NMR Spectroscopy C2 Operando X-ray Diffraction (XRD) C3 Electrochemical Dilatometry (ECD)

References

Experimental Data: Sodium-Diglyme Solvation in Graphite

Author: Smolecule Technical Support Team. Date: February 2026

The key study investigates a ternary graphite intercalation compound, which is relevant for sodium-ion battery anodes. The following table summarizes the core findings validated by ²H NMR on diglyme-d₁₄ [1].

Aspect Investigated Experimental Method Key Finding
Molecular Dynamics Variable-temperature ²H Solid-State NMR Two diglyme molecules coordinate rigidly with each Na⁺ ion at low temperatures (below 233 K), with only methyl group rotation.
Coordination Structure & Mobility Variable-temperature ²H Solid-State NMR At room temperature, diglyme coordinates weakly to Na⁺ through one oxygen atom and rotates around the O-Na axis.
Functional Implication Analysis of NMR data The active motion of the sodium-diglyme complex facilitates sodium ion diffusion within the graphite structure.

Detailed Experimental Protocol

Here is a step-by-step methodology for the ²H NMR validation of sodium ion solvation with diglyme-d₁₄, based on the published research [1].

  • Step 1: Sample Synthesis

    • Material: Synthesize a ternary intercalation compound of sodium, deuterated diglyme (diglyme-d₁₄), and graphite. This is achieved via a solution reaction, where the graphite is immersed in a solution containing sodium ions and diglyme-d₁₄ to facilitate co-intercalation.
  • Step 2: NMR Data Acquisition

    • Technique: Perform ²H solid-state NMR spectroscopy.
    • Key Parameters: Conduct variable-temperature studies, acquiring spectra from low temperatures (e.g., below 233 K) up to room temperature (298 K). ²H NMR is sensitive to molecular motion due to the interaction of the deuterium quadrupole moment with the electric field gradient.
  • Step 3: Spectral Analysis & Interpretation

    • Rigid Behavior: At low temperatures, the observed ²H NMR line shape is characteristic of a rigid, coordinated molecule. The only motion detected is the fast rotation of the CD₃ (deuterated methyl) groups.
    • Dynamic Behavior: At room temperature, the change in the ²H NMR line shape indicates fast, anisotropic motion. The analysis concludes that this motion is a rotation of the entire diglyme-d₁₄ molecule around the Na-O coordination axis.

This experimental workflow for validating the solvation structure is outlined in the following diagram:

G Sodium-Diglyme Solvation NMR Validation Workflow Start Start S1 Sample Synthesis Prepare Na+/diglyme-d₁₄/graphite intercalation compound Start->S1 S2 NMR Data Acquisition Run variable-temperature ²H solid-state NMR S1->S2 S3 Spectral Analysis Interpret line shapes at low vs. high temperature S2->S3 C1 Molecular motion identified? S3->C1 F1 Validate Solvation Structure Confirm coordination mode and dynamic behavior C1->F1 Yes

Key Insights on NMR for Battery Electrolytes

While the data for a direct side-by-side comparison of diglyme with other solvents is limited in the provided results, the broader literature confirms the power of NMR in this field.

  • Versatility of NMR: NMR spectroscopy is a powerful tool for probing ion solvation structures, ion pairing, and molecular dynamics in battery electrolytes, as studies on sodium systems in carbonates and aqueous NaF solutions confirm [2] [3] [4].
  • Beyond Solvation Studies: NMR is also critical for studying transport properties (e.g., through Diffusion Ordered Spectroscopy - DOSY) and the decomposition of electrolytes at electrodes, which forms the Solid Electrolyte Interphase (SEI) [2] [3].

References

diglyme-d14 isotope effects in chemical reactions

Author: Smolecule Technical Support Team. Date: February 2026

Diglyme: Toxicity and Safety Data

The table below summarizes key data from a developmental toxicity study in rats and essential safety information, which forms a basis for understanding the compound's handling requirements [1] [2].

Property/Aspect Details and Experimental Data

| Chemical Identity | Name: Diethylene glycol dimethyl ether; Diglyme CAS No.: 111-96-6 Formula: C6H14O3 [2] | | Developmental Toxicity (Rat Study) | Protocol: Inhalation exposure (0, 25, 100, or 400 ppm) for 6 hours/day on gestation days 7-16. Finding at 400 ppm: 100% embryo lethality (all litters resorbed). Finding at 100 ppm: Significant fetal toxicity (decreased fetal weight). Finding at 25 ppm: Increased incidence of skeletal variations (e.g., delayed ossification). Conclusion: No observed effect level (NOEL) for the dam was 25 ppm, but no clear NOEL was established for the conceptus [1]. | | GHS Hazard Classification | Reproductive Toxicity (Category 1B): H360FD - May damage fertility. May damage the unborn child. Flammable Liquids (Category 3): H226 - Flammable liquid and vapor. [2] | | Safe Handling Procedures | Personal Protection: Use in a fume hood, avoid vapor inhalation, and wear safety glasses, flame-retardant antistatic clothing, and appropriate respiratory protection (Filter A for organic vapors). Storage: Keep container tightly closed in a well-ventilated place away from ignition sources. Test for peroxide formation periodically. [2] |

Information on Diglyme-d14

The search results only list this compound as a commercially available reference material but provide no data on its chemical properties, reactivity, or isotope effects [2]. Therefore, a quantitative comparison with standard diglyme is not possible with the current information.

Experimental Protocol from Cited Studies

For transparency, here is the detailed methodology from the key developmental toxicity study referenced above [1]:

  • Test System: Pregnant Crl:CD BR rats.
  • Test Article: Diglyme (CAS 111-96-6).
  • Exposure Regimen:
    • Route: Inhalation (whole-body).
    • Concentrations: 0 (control), 25, 100, and 400 ppm.
    • Duration: 6 hours per day.
    • Timing: During the major period of organogenesis (Gestation Days 7 to 16).
  • Observations: Dams were euthanized on Gestation Day 21. Uterine contents were examined, and live fetuses were evaluated for external, visceral, and skeletal abnormalities.

Graphviz Diagrams

The following diagrams use the DOT language to visualize the experimental workflow and the primary hazard relationships of diglyme.

Experimental Workflow for Diglyme Toxicity Study

Start Start: Pregnant Rat Dams ExpGroup Assign to Exposure Groups Start->ExpGroup G7 Gestation Day 7 ExpGroup->G7 Exposure Daily Inhalation Exposure (6 hrs/day, 0-400 ppm Diglyme) G7->Exposure G16 Gestation Day 16 Exposure->G16 G21 Gestation Day 21 G16->G21 Eval Euthanize & Evaluate Fetuses (Viability, Weight, Malformations) G21->Eval Data Toxicity Data Analysis Eval->Data

This diagram outlines the key steps in the developmental toxicity study of diglyme in rats [1].

Primary Hazards and Safety Measures for Diglyme

Diglyme Diglyme FireHazard Flammable Liquid & Vapor Diglyme->FireHazard ReprodHazard Reproductive Toxicity (May damage fertility/unborn child) Diglyme->ReprodHazard PeroxideHazard May Form Explosive Peroxides Diglyme->PeroxideHazard Measure1 Keep Away from Ignition Sources FireHazard->Measure1 Measure2 Use in Fume Hood / Respiratory Protection ReprodHazard->Measure2 Measure3 Wear Protective Clothing & Gloves ReprodHazard->Measure3 Measure4 Test for Peroxides Periodically PeroxideHazard->Measure4

This diagram summarizes the primary hazards associated with diglyme and the corresponding critical safety measures [2].

References

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Dates

Last modified: 08-15-2023

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